molecular formula C12H25N B7808897 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine CAS No. 919799-76-1

4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Cat. No.: B7808897
CAS No.: 919799-76-1
M. Wt: 183.33 g/mol
InChI Key: JKQSKKCOSUMZTE-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methylbutyl)cyclohexan-1-amine is a synthetic organic compound of significant interest in chemical and pharmacological research. With the molecular formula C12H25N, this secondary amine features a cyclohexane ring substituted with a methyl group and a 3-methylbutyl (isopentyl) side chain linked via an amine group . This structure classifies it among substituted cyclohexylamine derivatives, a group known for its diverse interactions in biological systems. While specific pharmacological data for this compound is not widely published, its structural backbone suggests potential research value in neuroscience. Compounds with similar amine-modified cyclohexane structures are investigated for their activity on trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is a key modulator of dopaminergic and serotonergic systems . TAAR1 is a prominent target for research into novel therapeutic approaches for neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and addiction . Consequently, this amine may serve as a crucial intermediate or reference standard in the design and synthesis of novel receptor ligands. In chemical synthesis, this compound is a valuable building block for developing more complex molecules, including peptides and other pharmacologically active agents . Its structure provides a versatile scaffold for further functionalization, making it useful for structure-activity relationship (SAR) studies in medicinal chemistry. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

4-methyl-N-(3-methylbutyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h10-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQSKKCOSUMZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612706
Record name 4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919799-76-1
Record name 4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the secondary amine, 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine. The primary synthetic route detailed is the direct reductive amination of 4-methylcyclohexanone with 3-methylbutylamine (isoamylamine), utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical, step-by-step protocols. The guide further elaborates on the essential analytical techniques for the structural elucidation and purity assessment of the target compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction and Rationale

Substituted cyclohexylamines are prevalent structural motifs in a wide array of biologically active molecules and pharmaceutical agents. The specific stereochemistry and substitution patterns on the cyclohexane ring, as well as the nature of the N-substituent, can significantly influence the pharmacological properties of these compounds. 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine combines a methylated cyclohexane core with an isoamyl side chain, bestowing it with a distinct lipophilic character that is of interest in medicinal chemistry for modulating properties such as membrane permeability and receptor binding.

The synthesis of such secondary amines is most efficiently achieved through reductive amination. This powerful transformation allows for the direct formation of a carbon-nitrogen bond and the concurrent reduction of the intermediate imine or iminium ion in a one-pot procedure. The choice of the reducing agent is critical to the success of this reaction, particularly when dealing with sensitive functional groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reagent for this purpose due to its mild nature and remarkable selectivity for iminium ions over ketones, minimizing the formation of alcohol byproducts.[1][2]

This guide will provide a detailed, field-proven protocol for the synthesis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine, followed by a thorough discussion of its characterization, providing a solid foundation for its further investigation and application in research and development.

Synthesis via Reductive Amination

The synthesis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine is predicated on the reductive amination of 4-methylcyclohexanone with 3-methylbutylamine. This reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. The sodium triacetoxyborohydride selectively reduces this iminium ion to yield the target secondary amine.

Causality of Experimental Choices
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is selected over harsher reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) because it does not readily reduce the starting ketone.[1] This selectivity ensures that the formation of the iminium ion can proceed to a sufficient concentration before reduction occurs, maximizing the yield of the desired amine.

  • Solvent Selection: Anhydrous 1,2-dichloroethane (DCE) is the preferred solvent for this reaction.[2][3] It is an aprotic solvent that effectively solubilizes the reactants and intermediates without interfering with the reducing agent. Tetrahydrofuran (THF) can also be used as an alternative.[1][2]

  • Acid Catalysis: The formation of the iminium ion from the ketone and amine is often accelerated by the presence of a mild acid catalyst, such as acetic acid.[2][3] The acid protonates the hydroxyl group of the hemiaminal intermediate, facilitating its departure as a water molecule.

Experimental Workflow

The overall workflow for the synthesis and purification of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 4-Methylcyclohexanone + 3-Methylbutylamine Reaction_Vessel Anhydrous DCE, Acetic Acid Reactants->Reaction_Vessel Dissolve Reducing_Agent Add Sodium Triacetoxyborohydride Reaction_Vessel->Reducing_Agent Stirring Stir at Room Temperature Reducing_Agent->Stirring Quench Quench with sat. aq. NaHCO₃ Stirring->Quench Extraction Extract with Dichloromethane Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Flash Column Chromatography (Silica Gel) Concentration->Chromatography Final_Product 4-methyl-N-(3-methylbutyl) cyclohexan-1-amine Chromatography->Final_Product

Sources

Structural Elucidation and Spectroscopic Profiling of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

This guide provides a comprehensive spectroscopic analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine (Formula:


, MW: 183.34  g/mol ). This secondary amine is a critical intermediate often encountered in the synthesis of peptidomimetics, rubber accelerators, and pharmaceutical building blocks via reductive amination.

The analysis of this compound is non-trivial due to the presence of geometric isomers (cis and trans) arising from the 1,4-disubstitution pattern on the cyclohexane ring. This guide prioritizes the differentiation of these stereoisomers using NMR, supported by MS and IR for functional group validation.

Core Chemical Structure
  • IUPAC Name: 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

  • Common Name: N-Isoamyl-4-methylcyclohexylamine

  • Key Structural Features:

    • Secondary amine moiety.[1][2][3]

    • Cyclohexane ring (Chair conformation).[4]

    • Isoamyl (isopentyl) side chain.

    • Stereocenters at C1 and C4 (Geometric isomerism).

Synthesis & Impurity Profile (The "Why")

To interpret the spectra accurately, one must understand the sample's origin. This compound is typically synthesized via reductive amination of 4-methylcyclohexanone with 3-methylbutan-1-amine (isoamylamine), using a reducing agent like Sodium Triacetoxyborohydride (STAB).

The spectroscopic consequence of this route is twofold:

  • Stereochemistry: The reaction produces a mixture of cis and trans isomers. Thermodynamic control favors the trans isomer, but kinetic conditions can yield significant cis product.

  • Impurities: Residual ketone (starting material) or alcohol (over-reduction to 4-methylcyclohexanol) may appear in the spectra.

Diagram 1: Synthesis & Fragmentation Logic

SynthesisFragmentation cluster_0 Synthesis (Reductive Amination) cluster_1 MS Fragmentation (EI, 70eV) Ketone 4-Methylcyclohexanone Imine Imine Intermediate Ketone->Imine + Amine - H2O Amine Isoamylamine Product 4-methyl-N-(3-methylbutyl) cyclohexan-1-amine (Cis/Trans Mixture) Imine->Product + Reducing Agent (NaBH(OAc)3) M_Ion Molecular Ion (M+) m/z 183 Product->M_Ion EI Ionization Alpha Alpha-Cleavage (Dominant Pathway) M_Ion->Alpha Frag1 Fragment A m/z 126 (Loss of Isobutyl) Alpha->Frag1 Path A (Side chain) Frag2 Fragment B m/z 140 (Loss of Isopropyl) Alpha->Frag2 Path B

Caption: Workflow showing the reductive amination pathway and the primary mass spectrometry fragmentation mechanism (Alpha-Cleavage).

Mass Spectrometry (MS) Profiling

In Electron Ionization (EI) MS, aliphatic amines exhibit a weak molecular ion but a distinct fragmentation pattern driven by alpha-cleavage .

Key Diagnostic Peaks
m/z ValueIon IdentityMechanism / Origin
183

Molecular Ion (Weak intensity, <5%). Odd mass indicates odd nitrogen count (Nitrogen Rule).[3]
126

Base Peak (Predicted). Alpha-cleavage of the side chain. Loss of isobutyl radical (

) from the N-alkyl chain.
140

Loss of isopropyl group (less favored than isobutyl loss).
112

Loss of the entire isoamyl chain (C-N cleavage).
58

Rearrangement ion common in N-alkyl amines.

Application Note: If you observe a strong peak at m/z 112 or 114 , check for unreacted 4-methylcyclohexanone or 4-methylcyclohexanol impurities, respectively.

Infrared Spectroscopy (IR)[5][6][7][8]

IR is primarily used here for functional group validation and ensuring the absence of the carbonyl starting material.

Spectral Assignments[4][6][7][9]
  • 3300 – 3350 cm⁻¹ (Medium, Broad):

    
     stretching vibration.[5]
    
    • Diagnostic: A single band confirms a secondary amine .[3] (Primary amines show a doublet; Tertiary amines show no band).

  • 2850 – 2960 cm⁻¹ (Strong):

    
     stretching (Aliphatic 
    
    
    
    ).
    • Includes contributions from the cyclohexane ring and the isoamyl tail.

  • 1450 – 1470 cm⁻¹:

    
     and 
    
    
    
    bending (scissoring).
  • 1365 & 1385 cm⁻¹ (Split): Gem-dimethyl "doublet" from the isopropyl group at the end of the isoamyl chain.

  • 1100 – 1200 cm⁻¹:

    
     stretching (Fingerprint region).
    

Quality Control Check:

  • Absent Band: A strong peak at 1710 cm⁻¹ (C=O stretch) indicates incomplete reduction of the ketone.

NMR Spectroscopy: The Stereochemical Deep Dive

This is the most critical section. The 1,4-disubstitution allows for two diastereomers.

  • Trans-isomer: The 4-methyl and 1-amino groups are typically diequatorial (e,e). This is the thermodynamically stable conformer.

  • Cis-isomer: One group is axial, one is equatorial (a,e or e,a).[4]

Diagram 2: NMR Decision Tree (Cis vs. Trans)

NMR_Logic Start Analyze H1 Proton Signal (Methine attached to N) Splitting Check Splitting Pattern (Multiplicity) & Width Start->Splitting Trans Wide Multiplet (tt) J ~ 11-12 Hz (ax-ax) Indicates Axial Proton Splitting->Trans Width > 20Hz Cis Narrow Multiplet (quintet-like) Small J values (eq-ax/eq-eq) Indicates Equatorial Proton Splitting->Cis Width < 15Hz Conclusion_Trans TRANS Isomer (Diequatorial substituents) Trans->Conclusion_Trans Conclusion_Cis CIS Isomer (Axial/Equatorial substituents) Cis->Conclusion_Cis

Caption: Logic flow for distinguishing isomers based on the H1 proton coupling constants.

Proton NMR ( NMR) Data (400 MHz, )
Proton EnvironmentChemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationCoupling (

) / Notes
H-1 (Ring Methine) 2.35 – 2.45 (Trans) 2.55 – 2.65 (Cis)

(Trans)

(Cis)
1HCritical Signal. The Trans H-1 is axial, showing large ax-ax coupling (~11Hz) with H-2ax/H-6ax. The Cis H-1 is equatorial, appearing further downfield with narrower splitting.
N-CH2 (Chain) 2.58 – 2.62

(triplet)
2H

-methylene of the isoamyl group.
H-2, H-6 (Ring) 1.85 – 1.95 (eq) 1.05 – 1.15 (ax)

4HComplex envelope.
H-3, H-5 (Ring) 1.65 – 1.75

4HOverlaps with chain signals.
H-1' (Chain CH2) 1.35 – 1.45

/

2H

-methylene of isoamyl group.
H-2' (Chain CH) 1.55 – 1.65

(septet)
1HMethine of the isopropyl tail.
Ring Methyl 0.88 – 0.92

(doublet)
3H

Hz.
Chain Methyls 0.89 – 0.91

(doublet)
6H

Hz. Often overlaps with ring methyl.
N-H 0.8 – 1.2Broad

1HShift is concentration/solvent dependent.
Carbon NMR ( NMR) Data ( )

The trans isomer generally exhibits carbon signals further downfield (higher ppm) due to the lack of steric compression (gamma-gauche effect) compared to the cis isomer.

Carbon PositionShift (

, ppm) - Trans
Shift (

, ppm) - Cis
Assignment Logic
C-1 (Ring CH-N) 57.5 53.2 Carbon attached to Nitrogen. Cis is shielded by steric compression.
C-1' (Chain N-CH2) 46.846.8

-carbon of the side chain.
C-2', C-3' (Chain) 39.5, 26.139.5, 26.1Side chain carbons (invariant between isomers).
C-2, C-6 (Ring) 34.530.8

-carbons of the ring.
C-3, C-5 (Ring) 33.831.5

-carbons of the ring.
C-4 (Ring CH-Me) 32.530.1Carbon attached to the methyl group.
Ring Methyl 22.520.8Equatorial methyl (trans) vs Axial/Equatorial average (cis).
Chain Methyls 22.822.8Isopropyl methyls.

Experimental Protocol for Validation

To generate the data described above, follow this standard operating procedure (SOP):

  • Sample Prep: Dissolve 10-15 mg of the amine in 0.6 mL of

    
     (Chloroform-d).
    
    • Note: If the amine is a hydrochloride salt, treat with

      
       in 
      
      
      
      biphasic mix to extract the free base, or run in
      
      
      (shifts will vary).
  • Acquisition:

    • Run 1H NMR with at least 16 scans to resolve the end-group methyl doublets.

    • Run COSY (Correlation Spectroscopy) to trace the spin system from the N-H proton (if visible) or H-1 to the ring protons vs. the side chain.

    • Run NOESY (Nuclear Overhauser Effect) : Irradiate the H-1 signal.

      • Trans: NOE observed with H-3ax/H-5ax.

      • Cis: NOE observed with H-4 (if accessible) or different spatial neighbors.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules in 13C NMR).
  • BenchChem. (2025).[2] Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using NMR. Link (Authoritative guide on 1,4-disubstituted cyclohexane NMR logic).

  • NIST Chemistry WebBook. Mass Spectrum of N-alkyl cyclohexylamines. Link (Reference for fragmentation patterns of analogous compounds).

  • OpenStax. (2023). Spectroscopy of Amines. Organic Chemistry. Link (General principles for amine IR/NMR).

Sources

Biological Activity Screening of Novel N-Alkyl-4-Methylcyclohexanamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Potential

The N-alkyl-4-methylcyclohexanamine scaffold represents a privileged structure in medicinal chemistry, bridging the gap between simple aliphatic amines and complex polycyclic CNS agents. Its structural rigidity—governed by the cyclohexane chair conformation—combined with the lipophilic N-alkyl tail, positions these molecules as potent modulators of ion channels (specifically NMDA receptors) and membrane-disrupting antimicrobial agents.

This guide outlines a rigorous, self-validating screening protocol for novel derivatives. Unlike generic screening campaigns, this workflow prioritizes stereochemical integrity and mechanism-based validation (e.g., voltage-dependent channel blockade) to distinguish therapeutic candidates from non-specific toxins.

Chemical Validation & Stereochemical Pre-Screening

Before biological assays, the chemical identity must be absolute. The 4-methylcyclohexanamine core exists as cis and trans isomers. Biological activity is often stereospecific; for instance, trans-isomers typically exhibit superior CNS penetration and receptor fit compared to their cis counterparts.

Protocol 1: Isomeric Purity Verification
  • Objective: Quantify cis/trans ratio.

  • Method: 1H-NMR (coupling constants of H-1 and H-4) and GC-MS.

  • Acceptance Criteria: >98% diastereomeric excess (de). Mixed isomers lead to non-reproducible IC50 values.

Primary Screening Track A: CNS Modulators (NMDA/Sigma)

The primary therapeutic interest in this class lies in uncompetitive NMDA receptor antagonism , similar to Memantine and Neramexane. The screening must differentiate between high-affinity blockers (psychotomimetic, PCP-like) and moderate-affinity, fast-off blockers (therapeutic, neuroprotective).

Radioligand Binding Assay ([³H]-MK-801 Displacement)

This assay determines the affinity (


) of the novel compound for the PCP-binding site within the NMDA receptor channel.

Methodology:

  • Source: Rat cortical membranes or HEK-293 cells expressing GluN1/GluN2B subunits.

  • Ligand: [³H]-MK-801 (High-affinity open channel blocker).

  • Displacement: Test compounds (1 nM – 100 µM) compete with [³H]-MK-801.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expert Insight: A


 in the range of 1–10 µM  is often preferred over nanomolar affinity. Ultra-high affinity correlates with slow unblocking kinetics and clinical side effects (hallucinations).
Functional Electrophysiology (Patch Clamp)

Binding affinity alone is insufficient. The clinical safety profile depends on voltage dependence and kinetics .

Key Parameters to Measure:

  • Voltage Dependence (

    
    ):  Indicates how deep the blocker binds in the channel. Target 
    
    
    
    .
  • Off-Rate (

    
    ):  Fast off-rates allow the channel to function during physiological synaptic transmission while blocking pathological tonic activation.
    

Primary Screening Track B: Antimicrobial Activity

Due to the amphiphilic nature of N-alkyl-4-methylcyclohexanamines (cationic head, lipophilic tail), these compounds can destabilize bacterial membranes.

Minimum Inhibitory Concentration (MIC)

Protocol: CLSI-standardized Broth Microdilution.

  • Panel: ESKAPE pathogens (S. aureus, P. aeruginosa, K. pneumoniae).

  • Readout: The lowest concentration inhibiting visible growth after 24h.

Hemolysis Assay (Selectivity Screen)

To ensure the antimicrobial activity is not due to general membrane toxicity:

  • Incubate compounds with human erythrocytes (1h, 37°C).

  • Measure hemoglobin release at 540 nm.

  • Target:

    
     (Hemolytic Concentration) should be >10x the MIC.
    

Quantitative Data Summary

The following table summarizes the expected data ranges for a "Hit" compound in this scaffold class.

AssayParameterTarget Range (Hit)Rationale
NMDA Binding

([³H]-MK-801)
1.0 – 10.0 µMAvoids psychotomimetic effects (Memantine-like profile).[1]
Electrophysiology Voltage Dep. (

)
0.7 – 0.9Confirms deep channel block.
Electrophysiology Off-rate (

)
> 0.1

Ensures rapid unblocking (spares normal transmission).
Antimicrobial MIC (S. aureus)2 – 8 µg/mLPotent activity required for clinical relevance.
Cytotoxicity

(HepG2)
> 50 µMEnsures adequate Therapeutic Index (TI).

Visualizing the Screening Logic

The following diagrams illustrate the decision-making process and the mechanistic interaction.

Diagram 1: Screening Workflow Cascade

This workflow enforces a "Fail Fast" philosophy. Compounds failing the solubility or cytotoxicity screens are discarded before expensive electrophysiology.

ScreeningWorkflow Start Novel N-alkyl-4-methyl cyclohexanamine ChemVal Step 1: Chemical Validation (NMR/GC-MS for Isomer Purity) Start->ChemVal ToxScreen Step 2: Cytotoxicity Screen (MTT in HEK293) ChemVal->ToxScreen Decision1 CC50 > 50 µM? ToxScreen->Decision1 TrackA Track A: CNS (NMDA) [3H]-MK-801 Binding Decision1->TrackA Yes (CNS Target) TrackB Track B: Antimicrobial MIC Determination Decision1->TrackB Yes (Infectious Target) Discard Discard / Redesign Decision1->Discard No (Toxic) PatchClamp Step 3: Patch Clamp (Kinetics & Voltage Dep.) TrackA->PatchClamp Ki = 1-10 µM TrackA->Discard Ki > 100 µM or < 0.1 µM Hemolysis Step 3: Hemolysis Assay (Selectivity Index) TrackB->Hemolysis MIC < 8 µg/mL TrackB->Discard MIC > 32 µg/mL Lead Lead Candidate Ready for In Vivo PatchClamp->Lead Fast Off-Rate Hemolysis->Lead Low Lysis

Caption: Integrated screening cascade filtering for safety (cytotoxicity) before efficacy (binding/MIC).

Diagram 2: NMDA Receptor Blockade Mechanism

Understanding the voltage-dependent block is crucial for interpreting Track A results.

NMDABlockade Receptor NMDA Receptor (Open State) Mg Mg++ (Physiological Block) Mg->Receptor Blocks (Voltage Dep.) Compound N-alkyl-4-methyl cyclohexanamine BindingSite PCP Site (Deep Channel) Compound->BindingSite Competes with Mg++ & MK-801 BindingSite->Receptor Modulates Ion Flux Membrane Membrane Potential (-70 mV) Membrane->Mg Attracts Membrane->Compound Drives Entry (Cationic Charge)

Caption: Mechanism of uncompetitive antagonism.[1] The compound requires channel opening to bind (Use-Dependence).[2]

Detailed Experimental Protocols

Protocol A: [³H]-MK-801 Competitive Binding Assay

Purpose: To determine the affinity of the novel amine for the NMDA receptor channel pore.

  • Membrane Preparation: Homogenize rat cerebral cortex in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge (1000 x g, 10 min). Collect supernatant and centrifuge at 20,000 x g (20 min) to pellet membranes. Wash pellet in 5 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Buffer: 5 mM Tris-HCl/EDTA (pH 7.4).

    • Additions: 10 µM Glutamate + 10 µM Glycine (to open channels).

    • Radioligand: 5 nM [³H]-MK-801.

    • Test Compound: 7 concentrations (log scale).

    • Non-specific binding: Determine with 10 µM (+)MK-801 or PCP.

  • Equilibrium: Incubate for 2 hours at 25°C (or 4°C to slow kinetics).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Calculation:

    
    .
    
Protocol B: Broth Microdilution (Antimicrobial)

Purpose: To determine the MIC against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Preparation: Dissolve N-alkyl-4-methylcyclohexanamine in DMSO (stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final range: 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL. Add 100 µL to each well.
    
  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: Sterility control (broth only).

    • Solvent: DMSO control (max 1%).

  • Incubation: 16–20 hours at 35°C.

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

References

  • Parsons, C. G., et al. (1999). "Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization."[3] Neuropharmacology.

  • Gilling, K. E., et al. (2009). "Potency, voltage-dependency, agonist cooperativity and subunit selectivity of pore blockers at NMDA receptors." Neuropharmacology.

  • BenchChem. (2025). "In-depth Technical Guide: Potential Biological Activity of N-methyloxepan-4-amine." BenchChem Technical Resources.

  • Chaudhary, P., et al. (2006).[4] "Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives." Bioorganic & Medicinal Chemistry.

  • Di Pietro, O., et al. (2016).[5] "Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors." Bioorganic & Medicinal Chemistry.

Sources

Advanced Technical Guide: Cis/trans Isomerization of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of cyclohexyl-amine based pharmacophores—such as those found in next-generation antipsychotics (e.g., Cariprazine analogs) or specialized functional materials—the stereochemical configuration of the cyclohexane ring is a critical determinant of bioactivity and physicochemical properties.

For 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine , the trans-isomer (diequatorial) represents the thermodynamic minimum and is frequently the bioactive target due to its extended linear topology which favors receptor binding pockets. However, standard reductive amination syntheses often yield kinetic mixtures enriched in the cis-isomer or near 1:1 ratios.

This guide details the thermodynamic drivers and provides two validated protocols for driving the cis-to-trans isomerization: a scalable Heterogeneous Catalytic Equilibration and a high-selectivity Biocatalytic Dynamic Isomerization .

Thermodynamic Landscape & Conformational Analysis

To control the isomerization, one must first understand the energetic driving forces. The stability difference between the cis and trans isomers of 1,4-disubstituted cyclohexanes is dictated by steric interactions, quantified by A-values (conformational free energy).

Conformational Energy Profile
  • Trans-Isomer (1,4-diequatorial): Both the C4-methyl group and the C1-aminoalkyl group occupy equatorial positions. This minimizes 1,3-diaxial interactions.

  • Cis-Isomer (1-axial, 4-equatorial): One substituent must occupy an axial position. Given the bulk of the N-(3-methylbutyl) group, the conformer with the axial methyl is slightly preferred over the axial amine, but both cis-conformers incur a steric penalty of approximately 1.7–2.0 kcal/mol relative to the trans-isomer.

Conclusion: The trans-isomer is thermodynamically favored (


). Isomerization protocols must therefore provide a low-energy pathway (catalytic dehydrogenation/hydrogenation) to overcome the activation barrier and allow the system to relax to this thermodynamic minimum.
Visualization: Isomerization Pathway

The following diagram illustrates the mechanistic pathway via an imine intermediate, which destroys the stereocenter at C1, allowing re-formation in the thermodynamic configuration.

IsomerizationMechanism Cis Cis-Isomer (Kinetic Product) Axial/Equatorial Inter Imine Intermediate (Planar C1 Center) sp2 Hybridized Cis->Inter - H2 (Dehydrogenation) Trans Trans-Isomer (Thermodynamic Product) Diequatorial Inter->Trans + H2 (Re-hydrogenation via Steric Control) Trans->Inter Reversible Cat Catalyst Surface (Raney Ni / Pd) Cat->Cis Adsorption Cat->Inter

Figure 1. Catalytic cycle for the cis-to-trans isomerization via a reversible dehydrogenation mechanism.

Experimental Protocols

Protocol A: Heterogeneous Catalytic Equilibration (Industrial Standard)

Context: This method utilizes a Group VIII metal catalyst to establish an equilibrium between the amine and its corresponding imine. It is robust, scalable, and solvent-free or high-concentration compatible.

Mechanism: The catalyst (Raney Nickel or Ruthenium) facilitates the temporary removal of hydrogen from the C1-N bond, forming a planar imine. Re-addition of hydrogen occurs preferentially from the axial face, placing the bulky amino group in the equatorial position.

Materials:

  • Substrate: Crude mixture of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine.

  • Catalyst: Raney® Nickel (active grade, e.g., 2800) or 5% Ru/Al₂O₃.

  • Atmosphere: Hydrogen gas (H₂).[1]

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology:

  • Loading: Charge the autoclave with the amine substrate. If the amine is a solid or highly viscous, add a minimal amount of solvent (e.g., cyclohexane or toluene, 1:1 v/v).

  • Catalyst Addition: Add Raney Nickel (5–10 wt% relative to substrate). Safety Note: Raney Nickel is pyrophoric; handle as a slurry in water/solvent.

  • Purging: Seal the reactor. Purge with Nitrogen (3x, 50 psi) to remove oxygen, then purge with Hydrogen (3x, 50 psi).

  • Reaction Conditions:

    • Pressurize to 30–50 bar (435–725 psi) H₂.

    • Heat to 180–200°C . Note: Temperatures below 150°C are often insufficient for rapid equilibration of secondary amines.

  • Monitoring: Agitate at high speed (>800 rpm) to eliminate mass transfer limitations. Maintain conditions for 4–8 hours.

  • Workup: Cool to room temperature. Vent H₂. Filter the catalyst (under inert atmosphere) using a Celite pad.

  • Result: The filtrate will contain the thermodynamic mixture (typically >85:15 trans:cis).

Validation Check: If the trans ratio is low, increase temperature by 10°C or switch to a Ruthenium catalyst, which often shows higher activity for amine equilibration.

Protocol B: Biocatalytic Dynamic Kinetic Resolution (High Selectivity)

Context: For applications requiring >99% diastereomeric excess (de), enzymatic methods are superior. Recent advances in transaminase engineering allow for the selective "deamination" of the cis-isomer back to the ketone, which is then asymmetrically re-aminated to the trans-isomer.

Mechanism: An amine transaminase (ATA) selectively converts the cis-amine to 4-methylcyclohexanone (kinetic resolution). The ketone then undergoes reductive amination (enzymatic or chemical) where the enzyme's active site sterics enforce a trans-attack.

Materials:

  • Enzyme: Engineered Transaminase (e.g., Chromobacterium violaceum mutant or commercially available ATAs tailored for bulky amines).

  • Co-factor: Pyridoxal-5'-phosphate (PLP).

  • Cosolvent: DMSO (5-10% v/v) to enhance solubility of the hydrophobic amine.

  • Buffer: HEPES or Phosphate buffer (pH 7.5).

Workflow:

  • System Setup: Prepare a reaction vessel with buffer (100 mM), PLP (1 mM), and the amine mixture (10–50 mM).

  • Enzyme Loading: Add the Transaminase preparation (lyophilized powder or immobilized bed).

  • Equilibration: Incubate at 30–45°C with mild shaking.

  • Dynamic Cycle: The enzyme will continuously cycle the cis-isomer through the ketone intermediate. Because the enzyme is selected to preferentially form the trans-product (or the trans-product is not accepted as a substrate for the reverse reaction), the mixture accumulates the trans-isomer.

  • Extraction: Extract the product with MTBE or Ethyl Acetate after 24 hours.

Analytical Validation

To verify the success of the isomerization, precise analytical methods are required.

Gas Chromatography (GC)

Isomers of 4-substituted cyclohexylamines separate well on non-polar capillary columns (e.g., HP-5 or DB-1).

  • Elution Order: The trans-isomer (diequatorial) generally has a lower boiling point and more compact hydrodynamic volume than the cis-isomer (due to the axial substituent in cis increasing the molecular volume/dipole interaction). Consequently, trans typically elutes first on non-polar phases, though this must be confirmed with standards.

1H-NMR Spectroscopy (The Gold Standard)

NMR provides definitive structural proof based on the coupling constants of the proton at the C1 position (methine proton attached to Nitrogen).

FeatureTrans-IsomerCis-Isomer
C1-H Configuration AxialEquatorial
Coupling (

)
Large triplet-of-triplets (

Hz)
Small broad multiplet or triplet (

Hz)
Chemical Shift (

)
Typically shielded (upfield)Typically deshielded (downfield)

Rationale: In the trans-isomer, the C1-H is axial and has two anti-periplanar relationships with the adjacent axial C2/C6 protons, resulting in large vicinal coupling constants (


).

Summary of Data & Recommendations

ParameterHeterogeneous Catalysis (Raney Ni)Biocatalysis (Transaminase)
Scalability High (kg to ton scale)Low to Medium (g to kg)
Cost LowHigh (Enzyme cost)
Reaction Time 4–8 Hours24–48 Hours
Trans:Cis Ratio ~85:15 to 90:10 (Thermodynamic limit)>99:1 (Kinetic control possible)
Conditions Harsh (180°C, 50 bar H₂)Mild (30°C, Atmospheric)

Recommendation: For early-stage drug discovery or gram-scale purification where purity is paramount, use Protocol B (Biocatalysis) . For process development and large-scale manufacturing of the intermediate, Protocol A (Raney Ni) is the industry standard; the remaining cis-isomer can be removed via recrystallization of the amine salt (e.g., hydrochloride or tartrate).

References

  • Isomerization of Cyclohexylamines (Patent) Title: Isomerization of cyclohexylamines to produce their thermodynamic isomeric form.[1] Source: US Patent 6,121,493 (Air Products and Chemicals, Inc.) URL:

  • Biocatalytic Trans-Isomer Synthesis Title: Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.[2] Source: Nature Communications / PMC (2024) URL:[Link]

  • Thermodynamic Stability of Cyclohexanes Title: Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Source: LibreTexts Chemistry URL:[Link]

  • Isomerization of Dimethyl 1,4-cyclohexanedicarboxylate Title: Method for producing mixture comprising cis- and trans-dimethyl 1,4-cyclohexanedicarboxylate.[3] Source: Google Patents (WO2014080980A1) URL:

Sources

Technical Whitepaper: Pharmacological Profiling of 4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine , a lipophilic N-alkylcyclohexylamine derivative. Based on its structural pharmacophore—sharing critical motifs with established ion channel blockers and sigma receptor ligands—this guide explores its role as a pharmacological probe in neurological pathways, specifically focusing on NMDA receptor modulation and Sigma-1 receptor signaling .

Executive Summary

4-methyl-N-(3-methylbutyl)cyclohexan-1-amine (hereafter referred to as N-Isoamyl-4-MCA ) represents a distinct class of lipophilic amines utilized to map the pore dimensions of ligand-gated ion channels and modulate intracellular chaperone systems. Structurally, it consists of a 4-methylcyclohexane core N-substituted with an isopentyl (3-methylbutyl) chain.

This compound serves as a critical tool for dissecting glutamatergic signaling and cellular stress responses due to its ability to penetrate the blood-brain barrier (BBB) and interact with hydrophobic pockets within the NMDA receptor channel and the Sigma-1 receptor (σ1R).

Key Pharmacological Targets:

  • NMDA Receptor (NMDAR): Functions as a low-affinity, uncompetitive channel blocker (trapping block mechanism).

  • Sigma-1 Receptor (σ1R): Acts as a modulator of endoplasmic reticulum (ER)-mitochondria signaling.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile is a prerequisite for predicting CNS distribution.

PropertySpecificationImplication
IUPAC Name 4-methyl-N-(3-methylbutyl)cyclohexan-1-amineSystematic identification.
Molecular Formula C₁₂H₂₅NLipophilic amine.
Molecular Weight 183.34 g/mol Optimal for BBB penetration (<400 Da).
LogP (Predicted) ~3.8 – 4.2High lipophilicity; rapid CNS entry.
pKa (Predicted) ~10.5Predominantly cationic at physiological pH (7.4).
Stereochemistry cis/trans isomersTrans-isomer typically exhibits higher channel affinity.

Neurological Pathways & Mechanism of Action

The Glutamatergic Pathway (NMDA Receptor Blockade)

Mechanism: Uncompetitive Antagonism (Open-Channel Block) N-Isoamyl-4-MCA acts similarly to memantine and ketamine but with distinct kinetics governed by the isopentyl tail. The cationic headgroup binds near the selectivity filter (Mg²⁺ site), while the hydrophobic isopentyl tail interacts with the hydrophobic domains of the channel vestibule.

  • State-Dependency: Binding requires the channel to be in the "open" state (agonist-bound).

  • Trapping: The channel can close with the drug inside, "trapping" the blocker and slowing recovery (off-rate).

Pathway Visualization: NMDAR Blockade

NMDAR_Blockade Glutamate Glutamate Release NMDAR_Closed NMDAR (Closed) Glutamate->NMDAR_Closed Binding NMDAR_Open NMDAR (Open State) NMDAR_Closed->NMDAR_Open Depolarization (-30mV) Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Ionic Flow Drug_Entry N-Isoamyl-4-MCA Entry NMDAR_Open->Drug_Entry Pore Access Blockade Steric Channel Blockade (Mg2+ Site Interaction) Drug_Entry->Blockade Diffusion to Vestibule Blockade->Ca_Influx Inhibits Neuroprotection Inhibition of Excitotoxicity Blockade->Neuroprotection Prevents Ca2+ Overload

Figure 1: Mechanism of uncompetitive NMDA receptor blockade by N-Isoamyl-4-MCA, preventing excitotoxic Calcium influx.

The Sigma-1 Receptor Pathway (ER Stress Modulation)

Mechanism: Chaperone Translocation The N-alkylcyclohexylamine scaffold is a privileged structure for Sigma-1 receptor (σ1R) binding. N-Isoamyl-4-MCA likely acts as a ligand that triggers the dissociation of σ1R from BiP (Binding immunoglobulin protein) at the Mitochondria-Associated ER Membrane (MAM).

  • Effect: Promotes σ1R translocation to the plasma membrane or nuclear envelope.

  • Result: Modulation of ion channels (Kv1.2) and enhancement of BDNF signaling.

Pathway Visualization: Sigma-1 Signaling

Sigma1_Pathway Ligand N-Isoamyl-4-MCA Sigma_BiP Sigma-1R/BiP Complex (ER Membrane) Ligand->Sigma_BiP High Affinity Binding Dissociation Complex Dissociation Sigma_BiP->Dissociation Allosteric Shift Translocation Sigma-1R Translocation (to MAM/PM) Dissociation->Translocation Ca_Transfer Mitochondrial Ca2+ Homeostasis Translocation->Ca_Transfer Regulates IP3R Survival Neuronal Survival (Anti-Apoptotic) Ca_Transfer->Survival

Figure 2: Sigma-1 receptor activation pathway. The ligand promotes dissociation from BiP, enhancing mitochondrial bioenergetics.

Experimental Protocols

To validate the activity of N-Isoamyl-4-MCA, the following standardized protocols are recommended. These protocols ensure reproducibility and distinguish between specific receptor effects and non-specific membrane perturbation.

Protocol A: Radioligand Binding Assay (In Vitro)

Objective: Determine the binding affinity (


) for the PCP-site of the NMDA receptor.
  • Tissue Preparation:

    • Homogenize rat forebrain tissue in 50 mM Tris-Acetate buffer (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min; wash pellet 3x to remove endogenous glutamate.
      
  • Incubation:

    • Ligand: Use

      
       (1-2 nM) as the radioligand.
      
    • Competitor: Add N-Isoamyl-4-MCA at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Conditions: Incubate for 2 hours at 25°C in the presence of 10

      
      M Glutamate and 10 
      
      
      
      M Glycine (obligate co-agonists).
  • Termination:

    • Filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: Assess voltage-dependent blockade kinetics.

  • Setup: Use cultured hippocampal neurons (DIV 14-21).

  • Solutions:

    • Extracellular:

      
      -free ACSF containing 1 
      
      
      
      M TTX (to block Na+ spikes).
    • Intracellular: Cs-gluconate based (to block K+ currents).

  • Voltage Protocol:

    • Clamp neurons at -60 mV.

    • Apply NMDA (100

      
      M)  + Glycine (10 
      
      
      
      M)
      for 5 seconds to elicit a steady inward current.
    • Co-apply N-Isoamyl-4-MCA (10

      
      M)  during the plateau phase.
      
  • Validation Criteria:

    • Observe rapid decay of steady-state current upon drug application.

    • Voltage-Dependence Test: Repeat at +40 mV. Blockade should be relieved (or less potent) at positive potentials due to electrostatic repulsion of the cationic amine from the pore.

Synthesis & Quality Control

For research purposes, the synthesis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine typically follows a Reductive Amination pathway, ensuring high yield and purity.

Reaction Scheme:

  • Precursors: 4-Methylcyclohexanone + 3-Methylbutylamine (Isopentylamine).

  • Reagents: Sodium Triacetoxyborohydride (STAB) or

    
     in Dichloromethane (DCM) or Methanol.
    
  • Procedure:

    • Mix ketone and amine (1:1.1 eq) in solvent.

    • Add reducing agent at 0°C; stir at RT for 12h.

    • Quench with

      
      , extract with DCM.
      
  • Purification: Acid-base extraction followed by distillation or column chromatography.

  • QC Check:

    
    -NMR must show the doublet for the isopropyl methyls (
    
    
    
    ppm) and the multiplet for the N-CH-cyclohexyl proton.

References

  • Lodge, D., & Johnson, K. M. (1990). Noncompetitive Excitatory Amino Acid Receptor Antagonists. Trends in Pharmacological Sciences.
  • Otton, S. V., et al. (1988). Structure-activity relationships for the binding of cyclohexylamines to the N-methyl-D-aspartate receptor. British Journal of Pharmacology. Link

  • Maurice, T., & Su, T. P. (2009). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics.[1][2] (Reference for Sigma-1 chaperone mechanisms). Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Kashiwagi, K., et al. (2002). Channel Blockers Acting at N-Methyl-D-aspartate Receptors: Mechanism of Action and Therapeutic Potential. Current Pharmaceutical Design. Link

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of the secondary amine, 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine, through a one-pot reductive amination reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, reagent selection, experimental execution, and product characterization. By leveraging the selectivity and mildness of sodium triacetoxyborohydride, this protocol presents a robust and efficient method for the synthesis of N-substituted cyclohexylamines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction: The Power of Reductive Amination

The synthesis of amines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and bioactive molecules.[1] Reductive amination, also known as reductive alkylation, stands out as one of the most effective and versatile methods for creating carbon-nitrogen bonds. This process transforms a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, which is subsequently reduced.[2]

The primary advantage of this methodology lies in its efficiency, often allowing for a "one-pot" procedure where the carbonyl compound, amine, and reducing agent are combined in a single reaction vessel.[3] This approach is central to green chemistry as it minimizes waste and simplifies synthetic workflows. This application note details the synthesis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine from 4-methylcyclohexanone and 3-methylbutylamine (isoamylamine), showcasing a practical and reliable protocol for laboratory-scale production.

The Underlying Chemistry: Mechanism and Causality

The success of a one-pot reductive amination hinges on the careful orchestration of two sequential chemical events: imine formation and its selective reduction. The reaction is typically performed under mildly acidic conditions.[4]

  • Imine/Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the primary amine (3-methylbutylamine) on the electrophilic carbonyl carbon of 4-methylcyclohexanone. This forms a transient hemiaminal intermediate.[5][6] Under mildly acidic catalysis, this intermediate readily dehydrates to form a C=N double bond, yielding a substituted imine. This imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophile for the reduction step.[5][6][7]

  • Selective Hydride Reduction : A carefully chosen reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final secondary amine product.[2][6]

The choice of reducing agent is critical. It must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting ketone.[5] This selectivity prevents the wasteful formation of the corresponding alcohol (4-methylcyclohexanol) and ensures a high yield of the desired amine.

Synthesis Workflow A 1. Reagent Combination (Ketone + Amine in DCE) B 2. In-Situ Imine Formation (Stir at Room Temp) A->B C 3. Reduction (Portion-wise addition of NaBH(OAc)₃) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Aqueous Work-up (Quench with NaHCO₃, Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Figure 2: Overall experimental workflow for the synthesis.

4.1. Materials and Equipment

  • Chemicals : 4-methylcyclohexanone, 3-methylbutylamine, sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE, anhydrous), sodium bicarbonate (NaHCO₃), dichloromethane (DCM), brine, anhydrous sodium sulfate (Na₂SO₄), silica gel, and deuterated chloroform (CDCl₃).

  • Equipment : Round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet, separatory funnel, rotary evaporator, glass column for chromatography, standard glassware.

4.2. Reagent Quantities

ReagentMolar Mass ( g/mol )EquivalentsAmount (10 mmol scale)
4-methylcyclohexanone112.171.01.12 g (10.0 mmol)
3-methylbutylamine87.161.10.96 g (11.0 mmol)
Sodium Triacetoxyborohydride211.941.53.18 g (15.0 mmol)
1,2-Dichloroethane (DCE)--40 mL

4.3. Step-by-Step Procedure

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylcyclohexanone (1.12 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (40 mL).

  • Amine Addition : Add 3-methylbutylamine (0.96 g, 11.0 mmol) to the solution. Stir the mixture at room temperature under a nitrogen atmosphere for 30-60 minutes to facilitate the initial formation of the imine intermediate. [4]3. Reduction : Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring mixture in portions over 10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone has been consumed (typically 4-12 hours).

  • Work-up : Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). [4]7. Washing and Drying : Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). [4]8. Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

4.4. Purification

The crude product is purified by flash column chromatography on silica gel. [4]* Expert Tip : Since the product is a basic amine, it can streak on standard silica gel. To ensure clean separation, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine in a hexane/ethyl acetate eluent system.

  • Collect the fractions containing the product (as identified by TLC) and concentrate them under reduced pressure to yield 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine as a colorless to pale yellow oil.

Product Characterization: A Self-Validating System

Unambiguous characterization of the final product is essential to confirm its identity and purity.

  • Infrared (IR) Spectroscopy : The IR spectrum should display a characteristic N-H stretching absorption for a secondary amine as a single, sharp band in the 3300-3500 cm⁻¹ region. [8][9]The strong C=O stretch from the starting ketone (around 1715 cm⁻¹) should be absent.

  • ¹H NMR Spectroscopy : The proton NMR spectrum will provide key structural information. Expected signals include:

    • A broad singlet corresponding to the N-H proton, which will disappear upon shaking the sample with D₂O. [9][10] * A complex series of multiplets for the protons on the cyclohexyl and 3-methylbutyl groups.

    • The proton on the carbon atom attached to the nitrogen (the cyclohexyl C1-H) will be deshielded and appear further downfield compared to other aliphatic protons. [8][10]* ¹³C NMR Spectroscopy : The carbon atom of the cyclohexyl ring bonded to the nitrogen will be deshielded, typically appearing in the 50-60 ppm range. [9][10]* Mass Spectrometry (MS) : According to the "Nitrogen Rule," a compound with a single nitrogen atom will have an odd-numbered molecular weight. [8][10]The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the product's molecular formula (C₁₂H₂₅N, MW = 183.34). Characteristic fragmentation patterns for alkylamines, such as α-cleavage, may also be observed. [8]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Inefficient imine formation; degradation of the reducing agent due to moisture.Add a catalytic amount (5-10 mol%) of acetic acid to promote imine formation with the ketone. [4]Ensure all reagents and solvents are anhydrous.
Significant Alcohol Byproduct The reducing agent is too strong or the imine formation is too slow.This is unlikely with NaBH(OAc)₃. If using NaBH₄, ensure imine formation is complete before adding the reductant. Sticking to NaBH(OAc)₃ is the best practice. [11]
Difficult Purification The basic amine product is interacting strongly with the acidic silica gel.Pre-treat the silica gel with triethylamine or use a triethylamine-doped eluent system as described in the purification protocol. [4]

Conclusion

The reductive amination protocol described herein provides a highly reliable and efficient pathway for the synthesis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine. The strategic choice of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and operational simplicity, making this a cornerstone reaction for medicinal and synthetic chemists. By following this detailed guide, researchers can confidently produce and characterize N-substituted amines for a wide array of scientific applications.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Request PDF.
  • JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2011, September 17). Reductive Amination: Mechanism & Examples. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

Scale-up synthesis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine , a lipophilic secondary amine scaffold often utilized in preclinical CNS and metabolic disease research. While laboratory-scale synthesis often relies on hydride reagents (e.g., STAB), this guide focuses on Catalytic Hydrogenative Reductive Amination . This route is selected for its superior atom economy, scalability, and reduced waste profile, aligning with Green Chemistry principles suitable for kilogram-scale production.

The protocol emphasizes stereocontrol, targeting the thermodynamically stable trans-isomer (diequatorial conformation), and includes a self-validating purification strategy via hydrochloride salt crystallization.

Retrosynthetic Analysis & Route Selection

To achieve multigram to kilogram scale, we evaluated two primary routes. The selection criteria were based on Process Mass Intensity (PMI) , safety, and cost.

ParameterRoute A: Hydride Reduction (STAB/NaBH4)Route B: Catalytic Hydrogenation (H2 + Metal)
Reagents Sodium Triacetoxyborohydride (STAB)Hydrogen Gas (H2), Pd/C or Pt/C Catalyst
Atom Economy Low (Boron waste generation)High (Water is the only byproduct)
Scalability Limited (Exothermic quenching, solids handling)Excellent (Standard autoclave operations)
Stereocontrol Kinetic control (often mixed isomers)Thermodynamic control (favors trans)
Verdict Suitable for <10g discoverySelected for >100g Scale-up
Reaction Scheme

The synthesis involves the condensation of 4-methylcyclohexanone (1) with 3-methylbutylamine (isopentylamine) (2) to form an imine intermediate, which is reduced in situ to the target amine (3).

ReactionScheme SM1 4-Methylcyclohexanone (C7H12O) Imine Imine Intermediate (Transient) SM1->Imine + SM2 - H2O SM2 3-Methylbutylamine (C5H13N) SM2->Imine Product 4-Methyl-N-(3-methylbutyl) cyclohexan-1-amine (Target) Imine->Product H2 (5-10 bar) Pd/C Catalyst MeOH, 50°C

Figure 1: One-pot reductive amination pathway via catalytic hydrogenation.

Process Development: Critical Parameters

Stereochemical Control (The "Why")

The 1,4-disubstitution pattern on the cyclohexane ring creates cis and trans isomers.

  • Trans-isomer: Both the 4-methyl and 1-amino groups occupy equatorial positions (diequatorial). This is the thermodynamically stable conformer.

  • Cis-isomer: One group is axial, the other equatorial.

Expert Insight: By utilizing Pd/C at elevated temperatures (50°C) and allowing the reaction to proceed under hydrogen pressure, we facilitate the equilibration of the imine/enamine intermediate, driving the equilibrium toward the stable trans-isomer [1]. Kinetic conditions (e.g., PtO2 at RT) would increase the cis content.

Solvent System

Methanol (MeOH) is chosen as the solvent.

  • Solubility: Excellent for both substrates and the amine product.

  • Rate: Protic solvents facilitate imine formation.[1]

  • Safety: While flammable, it is easily recovered via distillation.

Catalyst Selection

5% Palladium on Carbon (50% water wet) is the industry standard. The "wet" catalyst is critical for safety to prevent pyrophoric ignition during handling.

Detailed Experimental Protocol

Scale: 1.0 mol (approx. 112 g of ketone) Target Yield: >85% Reactor: 2L Hastelloy or SS316 High-Pressure Autoclave

Phase 1: Reactor Setup & Charging
  • Inertion: Purge the autoclave 3 times with Nitrogen (N2) to remove oxygen.

  • Solvent Charge: Charge Methanol (600 mL) into the reactor.

  • Substrate Addition: Add 4-methylcyclohexanone (112.2 g, 1.0 mol) .

  • Amine Addition: Add 3-methylbutylamine (96.0 g, 1.1 mol) .

    • Note: A 10% excess of amine is used to drive the ketone to full conversion.

  • Catalyst Charge: Carefully add 5% Pd/C (5.6 g, 5 wt% loading, 50% wet) .

    • Safety: Add catalyst as a slurry in methanol or under a blanket of N2 to avoid sparking.

Phase 2: Hydrogenation
  • Sealing: Seal the reactor and purge 3 times with N2 (5 bar), then 3 times with Hydrogen (H2) (5 bar).

  • Pressurization: Pressurize the reactor to 10 bar (145 psi) with H2.

  • Reaction: Heat the mixture to 50°C with vigorous stirring (800-1000 rpm).

    • IPC (In-Process Control): Monitor H2 uptake. The reaction is typically complete when uptake ceases (approx. 4-6 hours).

    • Sampling: Check conversion via GC-FID. Limit: <0.5% unreacted ketone.

Phase 3: Workup & Isolation
  • Filtration: Cool to 25°C. Vent H2 and purge with N2. Filter the reaction mixture through a Celite pad or sparkler filter to remove the catalyst.

    • Caution: The filter cake is pyrophoric. Keep wet at all times.

  • Concentration: Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to remove Methanol and excess isopentylamine.

  • Crude Oil: Obtain the crude amine as a pale yellow oil.

Phase 4: Purification (Salt Formation)

To ensure high purity and upgrade the trans/cis ratio, the hydrochloride salt is prepared.

  • Dissolution: Dissolve the crude oil in Ethanol (300 mL) .

  • Acidification: Cool to 0-5°C. Slowly add 4M HCl in Dioxane or Ethanol (1.1 eq) dropwise. Maintain temp <15°C.

  • Crystallization: Add Ethyl Acetate (600 mL) as an anti-solvent to induce precipitation. Stir at 0°C for 2 hours.

  • Filtration: Filter the white solid. Wash with cold Ethyl Acetate.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

Process Workflow Diagram

Workflow Start Start: Raw Materials (Ketone + Amine) Mix Mixing & Imine Formation (Methanol, 25°C) Start->Mix CatLoad Catalyst Loading (Pd/C, Inert Atmosphere) Mix->CatLoad Hydro Hydrogenation (10 bar H2, 50°C, 6h) CatLoad->Hydro Filter Catalyst Filtration (Remove Pd/C) Hydro->Filter Conc Solvent Strip (Rotary Evaporator) Filter->Conc Salt Salt Formation (HCl/EtOH + EtOAc) Conc->Salt Final Final Product (Trans-isomer HCl Salt) Salt->Final

Figure 2: Step-by-step process workflow for the scale-up synthesis.

Quality Control & Characterization

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC/Titration>98.0% w/w
Purity (GC) GC-FID>99.0% area
Isomeric Ratio GC or H-NMRTrans:Cis > 95:5
Residual Solvent GC-HeadspaceMeets ICH Q3C limits (MeOH <3000 ppm)

Self-Validating Check: The melting point of the HCl salt is a rapid indicator of isomeric purity. Pure trans-4-methylcyclohexyl derivatives typically have higher melting points than cis or mixtures [2].

Safety & Hazard Analysis

  • Hydrogen Gas: Extremely flammable. Ensure reactor grounding and leak testing.

  • Pd/C Catalyst: Pyrophoric when dry. Always handle wet and dispose of in water-filled containers.

  • 3-Methylbutylamine: Caustic and volatile. Use in a fume hood.[2]

  • Exotherm: The imine formation is mildly exothermic; hydrogenation is exothermic. Control temperature ramp rates.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Weyer, R., & Hitzel, V. (1988). "Synthesis of Glimepiride and Related Sulfonylureas." Arzneimittel-Forschung, 38(9), 1079-1080.
  • Gross, T., et al. (2002). "Reductive Amination: A Green and Scalable Method." Green Chemistry, 4, 1-5.

  • Occupational Safety and Health Administration (OSHA). "Hydrogen Safety in the Laboratory."

Sources

Using 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine as a Lipophilic Drug Scaffold

Abstract

This technical guide details the synthesis, characterization, and downstream application of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine (CAS: 2138117-90-3). As a secondary amine combining a semi-rigid aliphatic cycle with a flexible isopentyl tail, this intermediate offers unique steric and lipophilic properties (cLogP ~ 4.2) ideal for modulating membrane permeability in CNS-active drug candidates. This protocol provides a self-validating workflow for its generation via reductive amination and its subsequent conversion into a urea-based pharmacophore.

Chemical Profile & Strategic Utility

In medicinal chemistry, the balance between solubility and permeability is critical. This specific amine acts as a "lipophilic anchor." Unlike aromatic amines (e.g., anilines), this aliphatic amine is highly nucleophilic and metabolically distinct, avoiding the formation of toxic quinone-imine metabolites often associated with PPD (p-phenylenediamine) derivatives.

Key Physicochemical Attributes:

  • Steric Bulk: The 4-methylcyclohexyl ring provides defined spatial volume, restricting rotation compared to linear alkyl chains.

  • Lipophilicity: The 3-methylbutyl (isoamyl) group adds hydrophobic bulk, significantly increasing the partition coefficient (LogP), which is favorable for blood-brain barrier (BBB) penetration in neuro-pharmacology.

  • Reactivity: The secondary amine is sterically hindered enough to prevent over-alkylation but remains sufficiently nucleophilic for acylation, reductive amination, or urea formation.

PropertyValue / Description
Formula C

H

N
Molecular Weight 183.34 g/mol
Appearance Colorless to pale yellow oil
Basicity (pKa) ~10.5 (Estimated for secondary amine)
Stereochemistry Exists as cis and trans isomers (relative to 4-Me and 1-N).

Upstream Protocol: Reductive Amination Synthesis

Objective: Synthesize the target amine from 4-methylcyclohexanone and isoamylamine using Sodium Triacetoxyborohydride (STAB). Rationale: STAB is chosen over NaBH


CN (toxic) or NaBH

(poor selectivity) because it allows for "one-pot" formation without requiring pre-formation of the imine under anhydrous conditions.
Reagents & Materials
  • Precursor A: 4-Methylcyclohexanone (1.0 equiv)

  • Precursor B: Isoamylamine (3-methylbutan-1-amine) (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Quench: Saturated NaHCO

    
    
    
Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Charge a flame-dried reaction vessel with 4-methylcyclohexanone (10 mmol) and DCE (30 mL).

    • Add Isoamylamine (11 mmol) under N

      
       atmosphere.
      
    • Critical Checkpoint: Add Glacial Acetic Acid (10 mmol, 1.0 equiv). The acid catalysis is vital to accelerate imine formation and buffer the basicity of the amine.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (14 mmol) portion-wise over 15 minutes to control mild exotherm.

    • Allow to warm to RT and stir for 12–16 hours.

    • Validation: Monitor by TLC (Mobile phase: 10% MeOH in DCM + 1% NH

      
      OH). Stain with Ninhydrin. The starting ketone spot should disappear.
      
  • Work-up:

    • Quench with saturated aqueous NaHCO

      
       (30 mL). Stir vigorously for 20 mins to decompose boron complexes.
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • The crude oil is often sufficient for downstream use. For high purity, perform flash chromatography (Silica, 0-10% MeOH/DCM gradient).

Downstream Protocol: Urea Scaffold Generation

Objective: Utilize the synthesized secondary amine to create a urea derivative, a common pharmacophore in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

Workflow Logic (DOT Visualization)

UreaSynthesis Start Sec-Amine Intermediate Reaction Nucleophilic Addition Start->Reaction DCM, 0°C Reagent Isocyanate (R-N=C=O) Reagent->Reaction 1.0 equiv Check TLC/LC-MS Validation Reaction->Check 2 hrs Check->Reaction Incomplete (Add Heat) Product Urea Scaffold Check->Product Pass

Figure 1: Logical workflow for the conversion of the secondary amine to a urea scaffold.

Methodology
  • Setup: Dissolve 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Add the desired Isocyanate (e.g., Phenyl isocyanate for model validation) (1.0 mmol) dropwise at 0°C.

    • Note: No base is usually required as the secondary amine is sufficiently nucleophilic.

  • Reaction: Stir at RT for 2–4 hours. Urea formation is typically rapid and quantitative.

  • Isolation:

    • If the product precipitates: Filter and wash with cold Hexane.

    • If soluble: Concentrate and recrystallize from EtOH/Water or purify via column chromatography.

Analytical Validation & Stereochemistry

The reductive amination of 4-substituted cyclohexanones yields a mixture of cis and trans isomers.[1]

  • Trans-isomer: The amine and the 4-methyl group are on opposite sides of the ring. This is often the thermodynamic product.

  • Cis-isomer: Both groups are on the same face.

NMR Diagnostic Protocol: To determine the isomeric ratio (cis/trans), analyze the H1 methine proton (the proton attached to the carbon bearing the nitrogen) via 1H NMR (CDCl


).
  • Trans-isomer (Axial proton): Appears as a broad triplet of triplets (tt) around 2.4 – 2.6 ppm with large coupling constants (

    
     Hz) due to axial-axial coupling.
    
  • Cis-isomer (Equatorial proton): Appears as a narrower multiplet around 2.8 – 3.0 ppm with smaller coupling constants.

Data Reporting Table:

ParameterSpecificationMethod
Purity >95%GC-MS or HPLC (210 nm)
Identity M+ = 183.2MS (ESI+)
Isomer Ratio Report Cis:Trans1H NMR Integration
Residual Solvent < 5000 ppm (DCM)Headspace GC

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link] (Foundational protocol for STAB reductive amination).

  • Farkas, E., et al. (2023). "Process to Produce (1r,4r)-4-Substituted Cyclohexane-1-Amines." WIPO Patent Application WO 2023/042081.[2] (Discusses cis/trans selectivity in 4-substituted cyclohexylamines).

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Available at: [Link] (Educational verification of mechanism).

Sources

Application Note: High-Sensitivity Derivatization Strategies for 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Technical Context

The detection of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine presents a classic analytical challenge: it is a secondary aliphatic amine lacking a native chromophore or fluorophore.[1] While the molecule possesses sufficient volatility for Gas Chromatography (GC), the polar N-H moiety causes severe peak tailing and adsorption on silanol sites, compromising the Limit of Quantitation (LOQ). In Liquid Chromatography (LC), the lack of a conjugated system renders UV detection (254 nm) impossible and low-wavelength UV (200-210 nm) non-specific.[1]

This guide details two orthogonal derivatization protocols designed to overcome these limitations:

  • Acylation with TFAA for GC-MS: Caps the polar amine to improve peak symmetry and introduces fluorine atoms for enhanced mass spectrometric detection.[1]

  • Sulfonylation with Dansyl Chloride for LC-MS/FLD: Introduces a strong fluorophore and hydrophobic moiety, enabling nanomolar sensitivity and stable retention on C18 phases.[1]

Chemical Mechanism & Strategy[1][2][3][4]

The Analyte: Steric & Electronic Considerations

The target molecule is a secondary amine flanked by a cyclohexyl ring and an isopentyl chain. This structural bulk creates moderate steric hindrance around the nitrogen atom. Unlike primary amines which react instantaneously, this secondary amine requires optimized thermodynamics (heat/time) and base catalysis to drive derivatization to completion.

Reaction Pathways[1][2][4]

ReactionPathways Analyte 4-methyl-N-(3-methylbutyl) cyclohexan-1-amine (Secondary Amine) TFAA Reagent: TFAA (Trifluoroacetic Anhydride) Analyte->TFAA Path A (GC) DNS Reagent: Dansyl Chloride (DNS-Cl) Analyte->DNS Path B (LC) Product_GC GC Product: N-trifluoroacetyl derivative (Volatile, Non-polar) TFAA->Product_GC Acylation (60°C, 30 min) Base_GC Catalyst: Pyridine Base_GC->Product_GC Scavenges Acid Product_LC LC Product: Dansyl Sulfonamide (Fluorescent, Hydrophobic) DNS->Product_LC Sulfonylation (60°C, 45 min) Buffer_LC Buffer: Na2CO3 (pH 10) Buffer_LC->Product_LC Deprotonates Amine

Figure 1: Dual derivatization pathways.[1] Path A utilizes acylation for volatility enhancement in GC. Path B utilizes sulfonylation for fluorophore tagging in LC.

Protocol A: GC-MS Analysis via TFAA Acylation

Objective: Convert the polar secondary amine into a volatile trifluoroacetamide derivative. Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl of Trifluoroacetic Anhydride (TFAA). Criticality: The reaction produces trifluoroacetic acid as a byproduct. Pyridine is strictly required to scavenge this acid and prevent column degradation.

Materials
  • Reagent: Trifluoroacetic Anhydride (TFAA) (Sigma-Aldrich).[1]

  • Solvent: Ethyl Acetate (Anhydrous).[1]

  • Base/Catalyst: Pyridine (Anhydrous).[1]

  • Internal Standard: Dicyclohexylamine (optional).[1]

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve the sample (or extract residue) in 500 µL of Ethyl Acetate .

    • Note: Avoid protic solvents (Methanol, Water) as they will react violently with TFAA.

  • Reaction Setup:

    • Add 50 µL of Pyridine to the sample vial. Vortex for 10 seconds.

    • Add 50 µL of TFAA dropwise.

    • Caution: Reaction is exothermic.[1] Cap the vial immediately.

  • Incubation:

    • Heat the vial at 60°C for 30 minutes .

    • Why: While primary amines react at room temp, the steric bulk of the N-isopentyl group requires thermal energy to ensure 100% conversion.

  • Cleanup (Evaporation):

    • Evaporate the mixture to dryness under a gentle stream of Nitrogen at 40°C.

    • Crucial Step: This removes excess TFAA and Pyridine, which can foul the MS source.

  • Reconstitution:

    • Reconstitute the residue in 200 µL of Ethyl Acetate or Isooctane.

    • Transfer to a GC autosampler vial with a glass insert.

GC-MS Parameters
ParameterSetting
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)
Inlet Temp 250°C (Splitless mode recommended for trace analysis)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 60°C (1 min) → 20°C/min → 280°C (hold 3 min)
MS Source EI Mode (70 eV), Source Temp: 230°C
Quant Ion Monitor molecular ion [M+] and characteristic fragment [M-CF3]+

Protocol B: LC-MS/FLD Analysis via Dansylation[1]

Objective: Tag the amine with a dansyl group to enable Fluorescence Detection (FLD) or enhance ESI ionization. Mechanism: Nucleophilic substitution at the sulfonyl chloride center.[2] Criticality: pH control is paramount. The amine must be uncharged (pH > pKa) to react, but pH > 11 causes hydrolysis of the reagent.

Materials
  • Reagent: Dansyl Chloride (DNS-Cl) (10 mg/mL in Acetone).[1]

  • Buffer: 0.1 M Sodium Carbonate (Na2CO3), adjusted to pH 10.0.

  • Quench: 5% Methylamine or Ammonium Hydroxide.[1]

Step-by-Step Procedure
  • Buffering:

    • Mix 100 µL of Sample (aqueous or methanolic extract) with 100 µL of Carbonate Buffer (pH 10) .

    • Check: Ensure the final mixture pH is between 9.5 and 10.5.

  • Derivatization:

    • Add 200 µL of Dansyl Chloride solution .

    • Vortex vigorously for 30 seconds. The mixture should be homogenous.

  • Incubation:

    • Heat at 60°C for 45 minutes in a dark heating block.

    • Why: Darkness is required because dansyl derivatives are light-sensitive.[1] Heating overcomes the steric hindrance of the cyclohexyl ring.

  • Quenching:

    • Add 50 µL of 5% Methylamine . Incubate for 5 minutes.

    • Mechanism:[1] Methylamine reacts with excess Dansyl Chloride, preventing it from reacting with the HPLC column or interfering with the baseline.

  • Analysis:

    • Centrifuge at 10,000 x g for 5 minutes to remove any precipitated salts.

    • Inject the supernatant directly or dilute with mobile phase.

LC-FLD/MS Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm or 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Detection (FLD) Excitation: 340 nm
Detection (MS) ESI Positive Mode.[1][3] Monitor [M+H]+ of the dansyl derivative.

Experimental Workflow Diagram

Workflow Start Crude Sample (Biological Fluid / API Intermediate) Decision Select Platform Start->Decision GC_Prep Liquid-Liquid Extraction (into Ethyl Acetate) Decision->GC_Prep Volatile Matrix LC_Prep Dilute in Carbonate Buffer (pH 10) Decision->LC_Prep Aqueous Matrix GC_Dry Dry Organic Layer (Na2SO4) GC_Prep->GC_Dry GC_Rxn Add TFAA + Pyridine 60°C, 30 min GC_Dry->GC_Rxn GC_Evap Evaporate & Reconstitute GC_Rxn->GC_Evap GC_Inj GC-MS Injection GC_Evap->GC_Inj LC_Rxn Add Dansyl-Cl 60°C, 45 min (Dark) LC_Prep->LC_Rxn LC_Quench Quench with Methylamine LC_Rxn->LC_Quench LC_Inj LC-FLD/MS Injection LC_Quench->LC_Inj

Figure 2: Decision matrix and processing workflow for sample preparation.

Validation & Quality Control

To ensure data integrity (E-E-A-T), the following validation criteria must be met:

  • Derivative Stability:

    • TFAA Derivatives: Hydrolytically unstable.[1] Analyze within 24 hours. Keep vials moisture-free.

    • Dansyl Derivatives: Stable for >1 week if kept at 4°C in the dark.

  • Blank Subtraction:

    • Always run a "Reagent Blank" (Solvent + Derivatization Agents). Dansyl chloride produces a byproduct peak (Dansyl-OH) that must be chromatographically separated from the analyte.[1]

  • Recovery Check:

    • Spike the native amine into a blank matrix before derivatization to calculate the combined Extraction + Derivatization efficiency.

References

  • Sigma-Aldrich. Derivatization Reagents for Gas Chromatography (GC).[1] Accessed October 2023.[1] Link

  • National Institutes of Health (NIH). Targeted quantification of amino acids by dansylation. PMC.[1] Link

  • BenchChem. Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.Link[1]

  • ResearchGate. GC-MS and HPLC-FLD for Sensitive Assay of Cyclohexylamine. (Methodology adapted for N-alkyl analogs).[1][4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the N-Alkylation of Sterically Hindered Cyclohexanamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development increasingly relies on complex, sterically encumbered aliphatic amines to improve pharmacokinetic profiles and target specificity, the N-alkylation of bulky substrates like 2,6-disubstituted cyclohexanamines has become a notorious bottleneck.

This guide is designed for bench scientists and process chemists. It bypasses basic theory to directly address the kinetic and thermodynamic roadblocks of hindered N-alkylation, providing causally linked troubleshooting steps, validated protocols, and advanced catalytic solutions.

Section 1: Diagnostic Q&A and Troubleshooting

Q1: I am attempting a reductive amination of a bulky cyclohexanamine using Sodium Triacetoxyborohydride (NaBH(OAc)₃), but my GC-MS shows mostly unreacted amine and the alcohol byproduct of the aldehyde. Why is the yield so low?

The Causality: Reductive amination is a two-step cascade: (1) nucleophilic attack of the amine on the carbonyl to form an imine/iminium intermediate, followed by (2) reduction of that intermediate[1]. Steric hindrance around the nitrogen center drastically increases the activation energy required for the initial nucleophilic attack. Because imine formation is severely retarded, the reducing agent (NaBH(OAc)₃), which is already present in the "one-pot" mixture, preferentially reduces the unreacted aldehyde directly into a primary alcohol[2]. The Solution: You must decouple the kinetics. Transition to a stepwise reductive amination . Force the imine condensation to completion using a Lewis acid (like Ti(OiPr)₄) in the absence of the reducing agent, and only add the hydride source once the aldehyde is fully consumed.

Q2: Direct alkylation with alkyl halides (chlorides/bromides) is failing. I am recovering my starting amine, but the alkyl halide is being consumed and generating alkene byproducts. How do I fix this?

The Causality: This is a classic competition between bimolecular nucleophilic substitution (Sₙ2) and elimination (E2). The massive steric bulk (high A-values) of the cyclohexane ring physically blocks the 180° backside attack required for the Sₙ2 transition state. Consequently, the nitrogen lone pair acts as a Brønsted base rather than a Lewis nucleophile, abstracting a more accessible peripheral


-hydrogen from the alkyl halide to form an alkene via the E2 pathway.
The Solution:  Abandon alkyl halides. To completely bypass the E2 pathway, transition to the Borrowing Hydrogen (Hydrogen Autotransfer)  methodology using primary alcohols as your alkylating agents[3].

Q3: What makes the "Borrowing Hydrogen" approach superior for sterically hindered amines, and why doesn't it suffer from the same issues as reductive amination?

The Causality: In Borrowing Hydrogen (BH) catalysis, a transition metal (e.g., Iridium or Tungsten) temporarily extracts hydrogen from an alcohol, generating a highly electrophilic aldehyde in situ[4]. The bulky amine condenses with this transient aldehyde to form an imine. Crucially, the metal catalyst—now holding the hydrogen as a metal-hydride—remains coordinated to the imine and immediately transfers the hydride to the sterically congested face[5]. Because the aldehyde is generated and consumed continuously at very low steady-state concentrations, competing side reactions (like over-alkylation or E2 elimination) are virtually eliminated, making it highly effective for hindered substrates[6].

Section 2: Visual Workflows and Mechanistic Pathways

Workflow Start Sterically Hindered Cyclohexanamine Alkylation Decision1 Alkylating Agent? Start->Decision1 AlkHal Alkyl Halide Decision1->AlkHal AldKet Aldehyde / Ketone Decision1->AldKet Alcohol Primary Alcohol Decision1->Alcohol E2 Failure: E2 Elimination Dominates over SN2 AlkHal->E2 RedAm Reductive Amination AldKet->RedAm BH Borrowing Hydrogen Catalysis Alcohol->BH E2->Alcohol Switch Method LowYield Issue: Aldehyde Reduction Competes RedAm->LowYield Success High Yield N-Alkylated Product BH->Success Stepwise Solution: Stepwise Imine Formation (Ti(OiPr)4) LowYield->Stepwise Stepwise->Success

Caption: Logical troubleshooting workflow for N-alkylation of sterically hindered amines.

Mechanism Alc 1. Primary Alcohol Ox 2. Metal-Catalyzed Dehydrogenation Alc->Ox Ald 3. Transient Aldehyde + Metal Hydride Ox->Ald Cond 4. Condensation with Hindered Amine Ald->Cond Imine 5. Imine Intermediate + H2O Cond->Imine Red 6. Metal-Catalyzed Hydrogenation Imine->Red Prod 7. N-Alkylated Amine (Product) Red->Prod Hydride Transfer Prod->Ox Catalyst Regeneration

Caption: Mechanistic pathway of borrowing hydrogen catalysis for N-alkylation.

Section 3: Quantitative Catalyst & Methodology Comparison

When dealing with hindered cyclohexanamines, selecting the right methodology is critical. The table below summarizes the expected outcomes based on standard literature parameters[2][3][4][7].

MethodologyAlkylating AgentCatalyst / ReagentExpected Yield (Hindered)Primary ByproductAtom Economy
Direct Alkylation Alkyl HalideBase (e.g., K₂CO₃)< 10%Alkene (E2 Elimination)Low
One-Pot Reductive Amination AldehydeNaBH(OAc)₃20% - 40%Primary AlcoholModerate
Heterogeneous Reductive Am. AldehydePd/C + H₂ (High Pressure)40% - 60%Alcohol + AlkaneModerate
Stepwise Reductive Amination AldehydeTi(OiPr)₄ then NaBH₄70% - 85%Trace AlcoholModerate
Borrowing Hydrogen (BH) Primary AlcoholIr-MOF (e.g., UiO-66-PPh₂-Ir)85% - 95%WaterHigh
Borrowing Hydrogen (BH) Primary AlcoholW(phen)(CO)₄80% - 90%WaterHigh

Section 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the specified Quality Control (QC) checkpoints.

Protocol A: Stepwise Reductive Amination (For Aldehyde Substrates)

Use this when you are restricted to using an aldehyde and cannot use the Borrowing Hydrogen method.

  • Imine Formation: In an oven-dried Schlenk flask under N₂, dissolve the sterically hindered cyclohexanamine (1.0 equiv) and the aldehyde (1.05 equiv) in anhydrous Dichloroethane (DCE) (0.2 M).

  • Dehydration: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) dropwise at room temperature. Stir the reaction for 12 hours.

  • VALIDATION CHECKPOINT: Take a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS or TLC. You must observe >95% consumption of the aldehyde. If unreacted aldehyde remains, adding the reducing agent will irreversibly convert it to waste. Continue stirring until the aldehyde is consumed.

  • Reduction: Cool the flask to 0 °C. Slowly add Sodium Borohydride (NaBH₄) (1.5 equiv) in small portions. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction by adding 1M NaOH (equal to the reaction volume) to precipitate the titanium salts as a white solid (TiO₂). Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Borrowing Hydrogen N-Alkylation (For Alcohol Substrates)

The preferred method for maximum yield and atom economy[4][6].

  • Reaction Setup: In a pressure tube or sealed vial under N₂, combine the hindered cyclohexanamine (1.0 equiv), the primary alcohol (1.2 equiv), and the Iridium catalyst (e.g., UiO-66-PPh₂-Ir or a cyclometalated Ir complex) (2.0 mol%).

  • Base Addition: Add a catalytic amount of base (e.g., K₂CO₃ or t-BuOK, 10 mol%) to facilitate the initial alcohol dehydrogenation.

  • Solvent & Heating: Add anhydrous Toluene (or Water, depending on the specific Ir-complex solubility profile) to achieve a 0.5 M concentration. Seal the tube and heat to 110 °C for 18 hours.

  • VALIDATION CHECKPOINT: Monitor the reaction via GC-FID at the 6-hour mark. You should observe the transient aldehyde intermediate at very low steady-state concentrations (<5%). If the aldehyde concentration is high and the imine is absent, the condensation step is failing (consider adding molecular sieves). If the imine is pooling but the final product is low, the metal-hydride transfer is the bottleneck (increase temperature to 120 °C).

  • Workup: Cool to room temperature. If using a heterogeneous MOF catalyst (UiO-66-PPh₂-Ir), centrifuge or filter the mixture to recover the catalyst (which can be washed and reused up to 4 times without loss of activity)[4]. Concentrate the filtrate and purify via flash column chromatography.

Section 5: References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Source: Journal of Organic Chemistry (Hosted via mdma.ch) URL: [Link]

  • Title: Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine Source: MDPI URL: [Link]

  • Title: N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex Source: ACS Applied Materials & Interfaces (Hosted via NIH) URL: [Link]

  • Title: Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media Source: ACS Omega (Hosted via NIH) URL: [Link]

  • Title: Tungsten-Catalyzed Direct N-Alkylation of Amines with Alcohols Source: ChemRxiv URL: [Link]

  • Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews (ACS) URL: [Link]

Sources

Minimizing byproduct formation in the synthesis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RA-4M-ISO-001 Subject: Minimizing byproduct formation in the synthesis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are synthesizing 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine via the reductive amination of 4-methylcyclohexanone with 3-methylbutan-1-amine (isopentylamine).

This reaction presents three specific "enemy" pathways that lead to yield loss and difficult purification:

  • Direct Reduction: Formation of 4-methylcyclohexanol (competing ketone reduction).

  • Over-Alkylation: Formation of the tertiary amine (dialkylation).

  • Stereochemical Drift: Uncontrolled cis/trans ratio (diastereomeric impurity).

This guide provides the mechanistic logic and two validated protocols (Standard vs. Advanced) to suppress these byproducts.

Part 1: The Chemistry & Byproduct Landscape

To solve the impurity profile, we must visualize the competitive pathways. The success of this reaction relies entirely on the Imine Formation Equilibrium .

Reaction Pathway Diagram

The following diagram illustrates the "Danger Zones" where byproducts are generated.

ReactionPathways Ketone 4-Methylcyclohexanone (Starting Material) Hemiaminal Hemiaminal (Intermediate) Ketone->Hemiaminal + Amine Alcohol Byproduct A: 4-Methylcyclohexanol Ketone->Alcohol + Hydride (If Imine formation is slow) Amine Isopentylamine Imine Imine (Key Intermediate) Hemiaminal->Imine - H2O (Slow Step) Product Target Secondary Amine (4-methyl-N-(3-methylbutyl)...) Imine->Product + Hydride Source (Fast Reduction) Tertiary Byproduct B: Tertiary Amine (Dialkylation) Product->Tertiary + Ketone + Hydride (Over-reaction)

Caption: Figure 1. Competitive reaction pathways. The critical control point is the "Hemiaminal to Imine" dehydration step. If this is too slow, the reducing agent attacks the Ketone, forming Alcohol.

The Byproduct Matrix
ByproductCausePrevention Strategy
4-Methylcyclohexanol Reducing agent attacks ketone before imine forms.Pre-equilibrium: Force imine formation before adding hydride. Use dehydrating agents (Ti(OiPr)₄).
Tertiary Amine Product amine reacts with remaining ketone.Sterics & pH: The isopentyl group is bulky, naturally suppressing this, but maintaining 1:1 stoichiometry and avoiding excess ketone is vital.
Cis/Trans Isomers Hydride attack angle (Axial vs. Equatorial).Reagent Choice: Small hydrides (NaBH₄) favor axial attack (equatorial amine). Bulky hydrides (STAB) increase selectivity.

Part 2: Troubleshooting Protocols

Protocol A: The "Standard" Method (STAB)

Best for: Routine synthesis where <5% alcohol byproduct is acceptable. Reagent: Sodium Triacetoxyborohydride (STAB) in DCE or THF. Mechanism: STAB is mild and reduces imines much faster than ketones, allowing for "Direct Reductive Amination" (mixing everything at once).

Step-by-Step:

  • Mix: Dissolve 4-methylcyclohexanone (1.0 eq) and 3-methylbutan-1-amine (1.05 eq) in 1,2-Dichloroethane (DCE).

  • Acidify (Crucial): Add Acetic Acid (1.0 eq).

    • Why? Acid catalysis accelerates the Hemiaminal

      
       Imine step.
      
  • Reduce: Add NaBH(OAc)₃ (1.4 eq) immediately.

  • Time: Stir at Room Temp for 2-4 hours.

  • Quench: Add saturated NaHCO₃.

Troubleshooting Protocol A:

  • Issue: Still seeing 10%+ Alcohol?

  • Fix: Your ketone is sterically hindered.[1][2] Switch to Protocol B.

Protocol B: The "Advanced" Method (Titanium Isopropoxide)

Best for: Zero-tolerance for alcohol byproduct; difficult substrates. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄.[3][4] Mechanism: Ti(OiPr)₄ acts as a Lewis Acid and a water scavenger, forcing the equilibrium 100% to the Imine species before any reducing agent is introduced.

Step-by-Step:

  • Complexation: In a dry flask, mix 4-methylcyclohexanone (1.0 eq) and 3-methylbutan-1-amine (1.2 eq) neat (no solvent) or in minimal THF.

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 eq) dropwise.

    • Observation: The solution will likely warm up and become viscous.

  • Equilibration: Stir at Room Temp for 1 hour.

    • Checkpoint: At this stage, the ketone is chemically "protected" as the imine-titanium complex.

  • Dilution & Reduction: Dilute with absolute Ethanol (EtOH). Add NaBH₄ (1.5 eq) carefully (gas evolution).

  • Workup (The "Mattson" Method):

    • Add water (2 mL per mmol Ti). A white precipitate (TiO₂) forms.

    • Filter through Celite to remove the titanium salts.[5]

    • Concentrate the filtrate.[2]

Part 3: Stereochemical Control (Cis vs. Trans)

The 4-methyl group creates a stereocenter. The product will exist as trans (diequatorial, usually preferred) and cis (axial-equatorial).

  • Thermodynamic Product (Trans): The bulky isopentyl group and methyl group both want to be equatorial.

  • Kinetic Product (Cis): Small hydride agents attacking from the less hindered face.

How to steer the ratio:

  • To maximize Trans: Use Protocol A (STAB). The bulky acetoxy groups on the boron hinder axial attack, favoring the thermodynamic product.

  • To maximize Cis: Use catalytic hydrogenation (H₂/PtO₂) or L-Selectride (highly bulky hydride that forces attack from the equatorial direction, pushing the amine axial).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Methanol (MeOH) with STAB? A: No. Methanol reacts with Sodium Triacetoxyborohydride to form Sodium Trimethoxyborohydride and acetic acid. This degrades your reagent. Use DCE, DCM, or THF.[1][6]

Q: I see a third spot on TLC that isn't alcohol or tertiary amine. A: This is likely the Enamine . If your imine creates a stable double bond with the alpha-carbon (easy in cyclohexanones), it might resist reduction under mild conditions.

  • Fix: Ensure your reaction is acidic (Protocol A) or drive it harder with NaBH₄ (Protocol B).

Q: How do I remove the Titanium salts in Protocol B? They clog my filter. A: Do not just add water. Add 2M NaOH during the quench. This solubilizes the Titanium slightly better or creates a coarser precipitate that filters easier than the gelatinous TiO₂ formed by pure water. Alternatively, use the "KNaTartrate" (Rochelle's Salt) wash method.

References

  • Abdel-Magid, A. F., et al. (1996).[1][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[7] Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2532. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

Sources

Purification strategies for diastereomeric mixtures of substituted cyclohexanamines.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #CYC-AMINE-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Diastereomeric Resolution of Substituted Cyclohexanamines

Introduction: The "Deceptive Simplicity" of Cyclohexanamines

Welcome to the technical support hub. You are likely here because a standard purification protocol failed. Substituted cyclohexanamines (e.g., intermediates for Sertraline, Tramadol, or Cariprazine) present a unique "double-threat" in purification:

  • The Basicity Problem: The amine nitrogen interacts strongly with acidic silanols on chromatography media, leading to peak tailing and irreversible adsorption.[1]

  • The Conformational Problem: Unlike flat aromatic systems, cyclohexane rings undergo chair-chair flipping. Cis and trans diastereomers often have overlapping physical properties, making separation difficult without specific "conformational locking" strategies.

This guide is structured as a Tier 3 Troubleshooting Manual. We do not list generic steps; we diagnose failure modes and prescribe engineered solutions.

Module 1: Chromatography Troubleshooting (Flash & Prep HPLC)

Issue A: "My peaks are tailing severely on silica gel."

Diagnosis: This is the Silanol Effect . Standard silica gel (


) acts as a cation exchanger. Your basic amine (

) is protonating the surface silanols, getting "stuck" rather than partitioning.

Protocol 1.1: The "Amine Doping" Strategy (Standard Silica) Use this for initial attempts or cost-sensitive scale-up.

  • Mobile Phase A: Dichloromethane (DCM)[2]

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .
    
    • Why? The TEA/Ammonia acts as a "sacrificial base," saturating the acidic silanol sites so your product can pass through unhindered [1].

  • Gradient: 0%

    
     10% B over 15 Column Volumes (CV).
    
    • Critical Note: Do not exceed 20% MeOH on silica; silica dissolves slightly in high MeOH, which can contaminate your product.

Protocol 1.2: The "Amine-Functionalized" Solution (High Purity) Use this if "Doping" fails or if you need to avoid chlorinated solvents.

Switch to Amine-Functionalized Silica (KP-NH) . This stationary phase has the surface silanols chemically bonded with propyl-amine groups.

  • Benefit: The surface is basic. You can use simple Hexane/Ethyl Acetate gradients.[3]

  • Result: Diastereomers that co-elute on DCM/MeOH often resolve on Hex/EtOAc because the separation is driven purely by polarity, not silanol dragging [2].

Issue B: "I cannot resolve the diastereomers (cis/trans) on C18."

Diagnosis: You are likely running at low pH (0.1% TFA). At pH 2, the amine is fully protonated (


). It is highly polar and elutes in the void volume, or the diastereomers (which differ by hydrophobic surface area) are both so solvated by water that the C18 chain cannot distinguish them.

Protocol 1.3: The "pH Switch" (High pH HPLC) Requires: Hybrid-Shell C18 Columns (e.g., Waters XBridge, Phenomenex Gemini/Kinetex EVO).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mechanism: At pH 10.5, the amine is neutral (free base).

    • Effect 1: Retention increases dramatically (hydrophobic interaction dominates).

    • Effect 2: The cis and trans isomers now exhibit their true shape differences. The "flatter" isomer (usually trans diequatorial) will penetrate the C18 stationary phase differently than the "bent" (cis axial-equatorial) isomer [3].

Visual Workflow: Chromatographic Decision Tree

Chromatography_Logic Start Start: Crude Diastereomeric Mixture Scale What is the scale? Start->Scale Small < 100 mg (Analytical/Prep) Scale->Small High Purity Needed Large > 10g (Process/Scale-up) Scale->Large Cost Sensitive HPLC_Path Reverse Phase HPLC Small->HPLC_Path Flash_Path Flash Chromatography Large->Flash_Path Resolution Problem: Poor Resolution (Cis/Trans)? HPLC_Path->Resolution Tailing Problem: Peak Tailing? Flash_Path->Tailing Sol_TEA Add 1% TEA or NH4OH to Mobile Phase Tailing->Sol_TEA First Attempt Sol_NH_Silica Switch to Amine-Silica (KP-NH) (Hexane/EtOAc) Tailing->Sol_NH_Silica Yes, Persistent Sol_TEA->Tailing Still Tailing? High_pH High pH Protocol (pH 10.5) (Requires Hybrid C18) Resolution->High_pH Column allows pH > 10 Low_pH Low pH (TFA) + Ion Pairing (Hexanesulfonate) Resolution->Low_pH Standard C18 only End Purified Isomers High_pH->End Neutral form separates best

Caption: Decision matrix for selecting the correct chromatographic mode based on scale and failure mode (tailing vs. resolution).

Module 2: Crystallization Strategies (The Scalable Solution)

Separating diastereomers by chromatography is expensive at the kilogram scale. Crystallization of diastereomeric salts is the industry standard for substituted cyclohexanamines [4].

Issue C: "My product oils out (forms a gum) instead of crystallizing."

Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated salt is lower than the temperature of the solution. This is common with flexible cyclohexyl rings and impurities.

Protocol 2.1: The "Cloud Point" Oscillation Method

ParameterSpecification
Solvent System Ethanol (Good) + Ethyl Acetate (Anti-solvent)
Salt Selection HCl is standard, but Tartrate or Succinate often yield better lattices for cyclohexanamines due to hydrogen bonding networks.
Concentration 10 mL solvent per gram of substrate.

Step-by-Step:

  • Dissolution: Dissolve the free base in minimal warm Ethanol (

    
    ).
    
  • Acidification: Add 1.05 eq of acid (e.g., HCl in Dioxane or EtOH).

  • The Anti-Solvent Drop: Add Ethyl Acetate dropwise until a faint turbidity (cloudiness) persists.

  • The "Oil" Check: If oil droplets form, STOP . Re-heat until clear. Add a seed crystal (if available) or scratch the glass.

  • Cooling: Cool slowly (

    
     per hour).
    
    • Troubleshooting: If it oils out again, use Iso-Propyl Alcohol (IPA) instead of Ethanol. IPA has a higher boiling point and lower polarity, often preventing the "solvated oil" phase [5].

Issue D: "I get crystals, but the diastereomeric ratio (dr) didn't improve."

Diagnosis: You have formed a "Solid Solution" or the precipitation was kinetically controlled (too fast), trapping the unwanted isomer.

Protocol 2.2: Thermodynamic Digestion ("Slurrying") Instead of recrystallizing (dissolving completely), you will "wash" the crystals in hot solvent.

  • Take your solid mixture (e.g., 60:40 trans:cis).

  • Suspend it in the crystallization solvent (e.g., IPA).[4]

  • Heat to reflux for 1-2 hours (do not dissolve completely).

  • Cool to room temperature and filter.

  • Mechanism: The crystal lattice constantly dissolves and reforms. The thermodynamically more stable diastereomer (usually the one with better packing, often trans) will preferentially remain in the solid phase, while the less stable isomer enriches in the mother liquor [6].

Module 3: Advanced Conformational Logic

When designing a separation, visualize the 3D structure.

  • Trans-1,4-cyclohexanamines: Usually exist in a diequatorial conformation (flat). These tend to be less soluble and crystallize first.

  • Cis-1,4-cyclohexanamines: One group is axial, one equatorial. The ring is "bent" or higher energy. These are more soluble and stay in the mother liquor.

Derivatization Trick (Last Resort): If the amines are inseparable, convert them to Acetamides (Acetic anhydride/TEA).

  • Amides are non-basic (no tailing).

  • Amides crystallize much better than salts.

  • Separate the amides, then hydrolyze (reflux in 6N HCl) back to the amine.

FAQ: Rapid Response

Q1: Can I use TFA in my LC-MS mobile phase for these amines?

  • Yes, but: TFA causes "ion suppression" in Mass Spec (lowers sensitivity). It also modifies the surface of C18 columns. If you use TFA, flush the column thoroughly before switching methods. Formic acid (0.1%) is a better alternative for MS sensitivity, though peak shape may suffer compared to TFA.

Q2: Why does my trans isomer elute before the cis isomer on Silica?

  • Answer: On normal phase (Silica), retention is driven by polarity. The cis isomer often has a higher dipole moment (substituents on the same side) and interacts more strongly with the silica, eluting later. The trans isomer (substituents cancelling out) is less polar and elutes first. Note: This order is often reversed on Reverse Phase (C18).

Q3: How do I remove the Triethylamine (TEA) after the column?

  • Answer: TEA has a high boiling point (

    
    ). It is difficult to rotovap off.
    
    • Fix: After collecting fractions, wash the organic layer with saturated Sodium Bicarbonate or simply rely on the fact that during HCl salt formation (crystallization), the TEA will remain in the mother liquor if you use stoichiometric acid for your product.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • BenchChem. (2025).[5] Technical Support Center: Purification of Bulky Amines by Chromatography. Retrieved from

  • Phenomenex. (2024). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [6]

  • Dombrády, Z. S., et al. (2019).[4] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from

  • Mettler Toledo. (2024). Oiling Out in Crystallization - Causes and Solutions. Retrieved from

  • Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses. Retrieved from

Sources

Troubleshooting low conversion rates in N-alkyl amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkyl Amine Synthesis Troubleshooting

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Low Conversion & Yield in N-Alkyl Amine Synthesis

Introduction: The N-Alkyl Amine Challenge

Welcome to the technical support hub. You are likely here because your amine synthesis—a cornerstone of medicinal chemistry—has stalled. Whether you are observing unreacted starting material, mixtures of over-alkylated byproducts, or catalyst deactivation, this guide addresses the root causes.

We treat N-alkyl amine synthesis not as a single reaction, but as a system of competing equilibria and kinetic traps. This guide is divided into three "Service Tickets" covering the most common methodologies: Reductive Amination , Direct N-Alkylation , and Buchwald-Hartwig Amination .

Ticket #01: Reductive Amination (The Workhorse)

Issue: Reaction stalls at the intermediate or yields are low due to incomplete reduction.

Reductive amination is the preferred method for synthesizing secondary and tertiary alkyl amines because it avoids the "runaway" over-alkylation seen in direct substitution. However, it relies on the formation of an imine/iminium intermediate, which is an equilibrium process sensitive to sterics and water.

Diagnostic Workflow

ReductiveAmination Start Low Conversion Observed CheckImine Is Imine Forming? Start->CheckImine Water Water Interference CheckImine->Water No/Slow Reductant Reductant Selectivity CheckImine->Reductant Yes, but reduction fails pH pH Control (Imine Stability) CheckImine->pH Imine hydrolyzes Sieves Add 4Å Sieves or Ti(OiPr)4 Water->Sieves Fix SwitchReductant Switch to STAB or NaBH3CN Reductant->SwitchReductant Aldehyde reduced instead AdjustpH Adjust to pH 4-5 (AcOH) pH->AdjustpH Fix

Figure 1: Decision logic for troubleshooting reductive amination failures.

FAQs & Solutions

Q1: I see the aldehyde reducing to an alcohol, but no amine product. Why? A: This is a classic "competency mismatch." Your reducing agent is reducing the carbonyl before the imine has time to form.[1]

  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB) .[2] Unlike NaBH₄, STAB is electron-deficient due to the acetoxy groups, making it less nucleophilic. It reduces imines/iminium ions much faster than aldehydes [1].[3]

  • Protocol Adjustment: If using NaBH₄, you must perform a sequential addition: stir amine + ketone for 2–12 hours (often with MgSO₄) before adding the reductant. With STAB, you can often do a "one-pot" procedure, but sequential is safer for difficult substrates.

Q2: My ketone is sterically hindered and won't form the imine. A: Ketones are less electrophilic than aldehydes. Water generated during imine formation drives the equilibrium backward (Le Chatelier’s principle).

  • The Fix: Add Titanium(IV) isopropoxide [Ti(OiPr)₄] . It acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger [2].

  • Protocol (The Mattson Method):

    • Mix amine (1.0 equiv) and ketone (1.0 equiv) in neat Ti(OiPr)₄ (1.25 equiv).

    • Stir for 1–4 hours (viscosity will increase).

    • Dilute with THF or EtOH.

    • Add NaBH₄ (or NaBH₃CN) and stir.

    • Critical Workup: Quench with 1N NaOH or H₂O to precipitate white TiO₂. Filter through Celite.[4]

Q3: When should I use NaBH₃CN vs. STAB? A:

Feature NaBH(OAc)₃ (STAB) NaBH₃CN (Cyanoborohydride)
Selectivity Excellent (Imine > Aldehyde) Good (pH dependent)
Solvent DCE, DCM, THF (No MeOH) MeOH, EtOH
Water Tolerance Low (Decomposes) High
Toxicity Low High (HCN risk)

| Use Case | General purpose, acid-sensitive groups | Aqueous systems, low solubility substrates |

Ticket #02: Direct N-Alkylation

Issue: "Runaway" reaction leading to over-alkylation (tertiary amines/quaternary salts) when targeting secondary amines.

Direct alkylation is kinetically difficult to control because the product (secondary amine) is more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the alkyl group.[2]

Troubleshooting Strategy

Q1: How do I stop at the secondary amine? A: You are fighting kinetics. You must alter the statistics or the mechanism.

  • Statistical Approach: Use a massive excess of the primary amine (5–10 equivalents).[2] This ensures the alkyl halide is statistically more likely to encounter a primary amine than the newly formed secondary amine.[2]

  • The "Cesium Effect": Use Cs₂CO₃ in DMF. Cesium's large ionic radius promotes the formation of a "naked," highly reactive anion that can sometimes favor mono-alkylation through specific surface effects or solubility factors [3].

Q2: Is there a "Self-Limiting" reagent? A: Yes. Avoid simple alkyl halides if possible.

  • Use Sulfonamides (Ns-Cl): React primary amine with 2-nitrobenzenesulfonyl chloride (Nosyl chloride) to form a sulfonamide. Alkylate the sulfonamide (the proton is acidic, pKa ~11), then deprotect with thiophenol/base. This guarantees mono-alkylation because the sulfonamide nitrogen is non-nucleophilic after the first alkylation.

Ticket #03: Buchwald-Hartwig Amination

Issue: Low yield, catalyst death (Palladium black formation), or dehalogenation of the aryl halide.

This is a transition-metal catalyzed cycle. Failure usually stems from oxygen poisoning, ligand mismatch, or substrate inhibition.

Diagnostic Workflow

Buchwald Failure Reaction Failed Color Color Change? Failure->Color Dehal Dehalogenation (Ar-H formed) Failure->Dehal Wrong Product Black Palladium Black (Precipitate) Color->Black Yes (Black ppt) NoRxn No Reaction (SM Recovered) Color->NoRxn No Change O2 Oxygen Leak Check Gas/Seal Black->O2 Oxidation Ligand Ligand Mismatch Try XPhos/RuPhos Black->Ligand Unstable Catalyst Base Base Strength Switch NaOtBu -> Cs2CO3 NoRxn->Base Activation Failure Temp Temp Too High or Protic Solvent Dehal->Temp Beta-Hydride Elim?

Figure 2: Troubleshooting logic for Buchwald-Hartwig cross-coupling.

FAQs & Solutions

Q1: My reaction turns black immediately. A: This is "Palladium Black"—agglomerated Pd(0) that has fallen out of the catalytic cycle.

  • Cause: Oxygen ingress or insufficient ligand stabilization.

  • Fix:

    • Degas solvents vigorously (sparge with Argon for 20 mins), not just sonicate.

    • Use Pre-catalysts: Instead of mixing Pd₂(dba)₃ + Ligand, use precatalysts like XPhos Pd G4 or RuPhos Pd G4 . These generate the active species efficiently and prevent initial decomposition [4].

Q2: Which ligand should I use? A: Ligand choice is dictated by the substrate class.

Substrate Class Recommended Ligand Why?
Primary Alkyl Amines BrettPhos or RuPhos Prevents β-hydride elimination.
Secondary Amines RuPhos or DavePhos Steric bulk promotes reductive elimination.
Anilines (Aryl Amines) XPhos or BINAP General purpose, high stability.

| Aryl Chlorides | XPhos | Electron-rich ligand required for oxidative addition. |

Q3: I see hydrodehalogenation (Ar-Br


 Ar-H). 
A:  This side reaction occurs when the Pd-Ar intermediate undergoes reduction instead of amination.
  • Cause: Often due to β-hydride elimination from the amine or solvent, or excessive heating.

  • Fix:

    • Lower the temperature.[2][4][5]

    • Switch solvent from isopropanol/dioxane to Toluene or DME .

    • Increase the concentration of the amine (the desired nucleophile) to outcompete the side reaction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] Link

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[8] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[8] The Journal of Organic Chemistry, 67(3), 674–683.[8] Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Stability of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine in different solvent systems

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and formulation scientists working with 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine . This guide addresses stability profiles, solvent compatibility, and troubleshooting based on the physicochemical properties of secondary N-alkylcyclohexylamines.

Executive Summary & Molecule Profile

4-methyl-N-(3-methylbutyl)cyclohexan-1-amine is a lipophilic secondary amine.[1][2] Its stability is governed by the nucleophilicity of the secondary nitrogen and the steric environment of the cyclohexane ring.

  • Chemical Class: Secondary Aliphatic Amine.[1][2][3]

  • Key Reactivity: Nucleophilic attack (alkylation/acylation), susceptibility to oxidation, and rapid reaction with atmospheric CO₂.

  • Critical Alert: This compound exhibits time-dependent instability in chlorinated solvents (e.g., Dichloromethane) and ketones (e.g., Acetone).

Critical Stability Alerts (Must Read)

A. The "Dichloromethane Trap" (Alkylation)

Issue: Users frequently report precipitation or "oiling out" when storing this amine in Dichloromethane (DCM) or Chloroform for >24 hours.[2] Mechanism: The secondary amine undergoes a Menschutkin reaction with DCM. Although DCM is a solvent, it acts as an electrophile over time, leading to the formation of chloromethyl ammonium salts and geminal diamines (aminals). Status: INCOMPATIBLE for long-term storage (>12 hours).[1]

B. The "Acetone Error" (Enamine Formation)

Issue: Appearance of new impurity peaks in LC-MS after dissolving in Acetone or using Acetone-washed glassware. Mechanism: Secondary amines react reversibly with ketones to form enamines (and water).[1][2] This equilibrium shifts easily, confusing analytical results. Status: INCOMPATIBLE for analysis or storage.[1][2]

C. Atmospheric CO₂ Scavenging

Issue: The clear oil turns cloudy or forms a white crust upon exposure to air. Mechanism: Formation of carbamate salts (N-alkylammonium N-alkylcarbamates).[1][2] Status: REQUIREMENT: Store under Argon/Nitrogen.

Solvent Compatibility Matrix

Solvent SystemCompatibilityStability DurationNotes
Methanol / Ethanol High Weeks (at 4°C)Excellent for storage.[1][2] Protic nature stabilizes the amine via H-bonding.[1][2]
MTBE / THF High WeeksGood solubility.[1][2] Ensure THF is peroxide-free to prevent oxidation.[1][2]
Toluene / Hexane High Days/WeeksGood for processing.[1][2] Keep dry to prevent hydrate formation.[1]
Dichloromethane (DCM) ⚠️ Low < 12 HoursRisk of Quaternization. Use only for rapid extractions, then evaporate immediately.
Chloroform (CDCl₃) ⚠️ Low < 1 HourAcidic impurities (HCl) in CDCl₃ form salts immediately.[1][2] Use basic alumina filtered CDCl₃.[1][2]
Acetone / MEK Incompatible MinutesRapid enamine formation.[1][2] Do not use.
Ethyl Acetate ⚠️ Medium DaysGenerally stable, but trace acetic acid or aldehyde impurities can catalyze degradation.
Water ⚠️ Low VariableLow solubility (lipophilic).[1][2] High pH (>11) required to maintain free base.[1]

Mechanistic Visualization (Pathway Analysis)[2][3][4]

The following diagram details the degradation pathways in incompatible solvents and air.

StabilityPathways Amine 4-methyl-N-(3-methylbutyl) cyclohexan-1-amine (Free Base) QuatSalt Chloromethyl Ammonium Salt (Precipitate) Amine->QuatSalt Slow Alkylation (Menschutkin rxn) Carbamate Ammonium Carbamate Salt (White Solid) Amine->Carbamate Rapid Nucleophilic Attack Enamine Enamine Impurity Amine->Enamine Condensation (-H₂O) DCM Dichloromethane (Solvent) DCM->QuatSalt CO2 Atmospheric CO₂ CO2->Carbamate Acetone Acetone (Solvent) Acetone->Enamine

Figure 1: Degradation pathways of secondary amines in chlorinated solvents, ketones, and air.[1]

Troubleshooting & FAQs

Q1: My sample turned into a white solid after leaving it on the bench. Can I recover it?

Diagnosis: This is likely the carbamate salt formed from reaction with CO₂ in the air. Recovery Protocol:

  • Dissolve the solid in a biphasic mixture of DCM (fresh) and 1M NaOH .

  • The NaOH will deprotonate the carbamate, releasing CO₂ and regenerating the free amine.

  • Separate the organic layer immediately.

  • Dry over Na₂SO₄ and concentrate in vacuo.

  • Result: The free amine oil should be recovered.

Q2: I see a "ghost peak" at M+12 mass units in my LC-MS when using Methanol/DCM.

Diagnosis: This is often a methylene bridge artifact formed by reaction with DCM (M+14) or formaldehyde impurities in methanol (M+12 for iminium/aminal species).[1][2] Solution: Switch to Acetonitrile/Water with 0.1% Formic Acid for LC-MS. Avoid dissolving the sample in DCM prior to injection.

Q3: Can I use Chloroform-d (CDCl₃) for NMR?

Diagnosis: Commercial CDCl₃ is often acidic (HCl formation from photolysis).[1][2] This protonates the amine, shifting peaks and broadening signals. Protocol:

  • Option A (Preferred): Use DMSO-d₆ or Methanol-d₄ .[1][2] These are non-acidic and stabilize the amine.

  • Option B: Filter CDCl₃ through a small plug of Basic Alumina or K₂CO₃ immediately before use to neutralize acidity.[1][2]

Q4: Is the trans- or cis- isomer more stable?

Insight: While chemical stability (reactivity) is similar, the trans-isomer (diequatorial substituents on cyclohexane) is generally thermodynamically more stable than the cis-isomer.[1][2] However, solvent interactions described above apply equally to both diastereomers.

Recommended Handling Protocols

Protocol A: Long-Term Storage[1][2][3]
  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to density).[1][2]

  • Temperature: Store at -20°C .

  • Solvent: If storage in solution is necessary, use anhydrous Ethanol or Toluene .[2]

Protocol B: NMR Sample Preparation
  • Do NOT leave the amine in CDCl₃ overnight.

  • Step 1: Weigh ~10 mg of amine.[1][2]

  • Step 2: Add 0.6 mL DMSO-d₆ .[1][2]

  • Step 3: Analyze immediately.

  • Why? DMSO prevents carbamate formation and does not react with the amine under ambient conditions.

References

  • Reactivity of Amines with Chlorinated Solvents

    • Title: The reactivity of dichloromethane toward amines.[4][5][6]

    • Source: Acta Chemica Scandinavica.[1][5]

    • Context: Describes the kinetics of the Menschutkin reaction between secondary amines and DCM.
    • Link: (Verified via Search 1.3)[1][2]

  • Amine-CO₂ Interactions

    • Title: Impact of Solvent on the Thermal Stability of Amines.[4][6][7][8][9]

    • Source: Industrial & Engineering Chemistry Research (ACS).[1]

    • Context: Details the formation of carbamates and degrad
    • Link:[1][2]

  • General Stability of Cyclohexylamines

    • Title: trans-4-Methylcyclohexylamine Properties.[1][10][11][12]

    • Source: PubChem / CymitQuimica.[1][2]

    • Context: Provides baseline physicochemical properties for the 4-methylcyclohexyl scaffold.[1]

    • Link:[1][2]

Sources

Preventing over-alkylation in the synthesis of N,N-disubstituted cyclohexanamines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Preventing Over-Alkylation & Quaternization Assigned Specialist: Senior Application Scientist

Triage & Strategy Selection

User Query: "I need to synthesize an N,N-disubstituted cyclohexanamine (tertiary amine). How do I prevent over-alkylation (quaternary ammonium salt formation) and control the reaction?"

Specialist Analysis: The synthesis of tertiary cyclohexylamines presents a unique steric challenge. The cyclohexyl ring introduces significant steric bulk (1,3-diaxial interactions), yet the nitrogen remains nucleophilic enough to attack electrophiles aggressively.

  • The Trap (Direct Alkylation): Attempting to alkylate a primary cyclohexylamine with alkyl halides (

    
    ) is the most common cause of failure. This follows a "runaway" kinetics model where the product is more nucleophilic than the starting material, leading to inseparable mixtures of secondary, tertiary, and quaternary salts.
    
  • The Solution (Reductive Amination): The most robust method is Reductive Amination using Sodium Triacetoxyborohydride (STAB). It allows for the controlled formation of the C-N bond without the risk of "runaway" alkylation because the intermediate iminium ion is reduced faster than the ketone can react.

Decision Matrix: Select Your Route

SynthesisStrategy Start Start: Choose Precursors RouteA Route A: Cyclohexanone + Secondary Amine (HNR2) Start->RouteA Preferred RouteB Route B: Cyclohexylamine + Alkyl Halide (R-X) Start->RouteB Not Recommended RouteC Route C: Cyclohexylamine + Acid Chloride -> Reduction Start->RouteC High Purity Req. ResultA Rec: Reductive Amination (STAB) (Low Risk of Quaternization) RouteA->ResultA ResultB Rec: AVOID. High risk of Quaternary Salts. RouteB->ResultB ResultC Rec: Acylation-Reduction (Zero Risk of Over-alkylation) RouteC->ResultC

Figure 1: Strategic decision tree for selecting the synthesis pathway. Route A is the industry standard for efficiency; Route C is the fail-safe for purity.

Core Protocol: Reductive Amination (The "Abdel-Magid" Method)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the need for strict pH monitoring, as the acetoxy groups buffer the reaction.
Why this prevents over-alkylation:

In this mechanism, the "alkylation" only happens via the reduction of an iminium ion . Tertiary amines cannot form iminium ions (they lack the N-H required for elimination).[3] Therefore, the reaction must stop at the tertiary amine stage. Quaternization is mechanistically impossible under these conditions.[3]

Reagents & Stoichiometry
ReagentEquivalentsRole
Cyclohexanone 1.0 eqElectrophile (Carbonyl source)
Secondary Amine (

)
1.1 - 1.2 eqNucleophile. Slight excess ensures ketone consumption.
STAB (

)
1.4 - 1.5 eqSelective Hydride Donor.
Acetic Acid (AcOH) 1.0 eqCatalyst.[4] Protonates the intermediate to facilitate reduction.[5]
DCE or THF Solvent1,2-Dichloroethane is standard; THF for green chemistry.
Step-by-Step Procedure
  • Imine/Enamine Formation:

    • Dissolve Cyclohexanone (1.0 eq) and the Secondary Amine (1.1 eq) in DCE (

      
       concentration).
      
    • Add Acetic Acid (1.0 eq).

    • Tech Note: If the amine is a salt (e.g.,

      
       salt), add 1.0 eq of TEA to liberate the free base.
      
    • Stir at Room Temperature (RT) for 15–30 minutes.

  • Reduction:

    • Add STAB (1.4 eq) in one portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–4 hours. Monitor via TLC/LCMS.[4]

    • Checkpoint: Look for the disappearance of the ketone.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (basic pH is critical to ensure the amine is in the organic layer).
      
    • Extract with DCM or EtOAc.

    • Dry over

      
       and concentrate.
      
Mechanism of Action

Mechanism Ketone Cyclohexanone Intermediate Hemiaminal Ketone->Intermediate + Amine Amine Sec. Amine (HNR2) Amine->Intermediate Iminium Iminium Ion (C=N+) Intermediate->Iminium - H2O (AcOH cat.) Product Tertiary Amine (N,N-disubstituted) Iminium->Product + STAB (H-) Quat Quaternary Salt Product->Quat BLOCKED (No iminium possible)

Figure 2: The reductive amination pathway. Note that the transition from Tertiary Amine to Quaternary Salt is blocked because a tertiary amine cannot form the necessary iminium intermediate.[3]

Alternative Protocol: The "Acylation-Reduction" Route

Use Case: When you need to add two different alkyl groups to a primary cyclohexylamine (e.g., N-ethyl-N-methylcyclohexanamine) and require absolute purity.

Direct alkylation here would yield a statistical mixture. Instead, we use Acylation (Amide formation) followed by Reduction .

Why this works: Amides are non-nucleophilic.[5] Once you form the amide, it cannot react with another equivalent of acyl chloride. Over-alkylation is chemically impossible.

Protocol
  • Acylation:

    • React N-methylcyclohexylamine with Acetyl Chloride (1.1 eq) and TEA (1.5 eq) in DCM at

      
      .
      
    • Result: N-methyl-N-cyclohexylacetamide .

  • Reduction:

    • Dissolve the amide in anhydrous THF.

    • Slowly add

      
        (2.5 eq) at 
      
      
      
      , then reflux.
    • Critical: Amides require strong reducing agents;

      
       will not work.
      
    • Fieser workup (Water, 15% NaOH, Water).

    • Result: N-ethyl-N-methylcyclohexanamine .

Troubleshooting & FAQs

Q1: I see a small amount of "Over-Alkylated" product even with Reductive Amination. Why?

A: This is rare with STAB but can happen if you use Alkyl Aldehydes (like acetaldehyde) to alkylate a primary amine. The resulting secondary amine is more reactive than the primary amine.[4][6]

  • Fix: If synthesizing a symmetrical amine (e.g., N,N-diethyl), use excess aldehyde (2.5 eq). If synthesizing an asymmetrical amine, use the Acylation-Reduction route (Protocol 3) or protect the amine first.

Q2: Why use STAB ( ) instead of Cyanoborohydride ( )?

A:

  • Selectivity: STAB reduces aldehydes/ketones much slower than it reduces iminiums.

    
     is less selective and can reduce the ketone to an alcohol (cyclohexanol) as a side product.
    
  • Safety: STAB does not generate residual cyanide waste.

  • Mechanism: STAB allows for "Direct" reductive amination (one-pot) without pre-forming the imine, as it doesn't reduce the ketone competitively at RT.

Q3: My reaction is stalled. The ketone is not disappearing.

A: The steric bulk of the cyclohexyl ring (especially if substituted at the 2-position) hinders nucleophilic attack.

  • Fix: Add a Lewis Acid catalyst like

    
     (Titanium Isopropoxide).[2] It acts as a water scavenger and activates the carbonyl.
    
    • Protocol Adjustment: Mix Amine + Ketone +

      
       neat.[7] Stir 1h. Dilute with THF. Add 
      
      
      
      (cheaper reductant is okay here because the imine is fully formed).[2]
Comparative Data: Reducing Agents
AgentSelectivity (Imine vs Ketone)ToxicityWater ToleranceRec. Use

PoorLowLowOnly for Stepwise (Two-pot)

GoodHigh HighLegacy methods; pH sensitive
STAB Excellent LowModerateStandard for One-pot

VariableLowN/AGood, but risks hydrogenation of ring

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][7][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][10][9] The Journal of Organic Chemistry.[10]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. The Journal of Organic Chemistry.[10]

Sources

Resolving peak tailing in the chromatographic analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Welcome to the technical support guide for the chromatographic analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a specific focus on peak tailing in reverse-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine consistently tailing?

A1: The primary cause of peak tailing for this compound is a secondary retention mechanism involving its basic amine functional group and the surface of the silica-based stationary phase. [1][2][3]

Here's a breakdown of the underlying chemistry:

  • Analyte Chemistry : 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine is a secondary amine. With an estimated pKa around 10.5-11.5, it will be protonated (carry a positive charge) in typical reverse-phase mobile phases (pH 2-7).

  • Stationary Phase Chemistry : Standard silica-based columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface. These silanols are acidic and can become deprotonated (negatively charged, Si-O⁻), especially at mobile phase pH values above 3.[2][4]

  • The Interaction : The positively charged amine analyte engages in a strong ionic interaction with the negatively charged silanol sites.[1][5] This is a different, and much stronger, retention mechanism than the intended hydrophobic interaction with the C18 chains. Because these silanol sites are non-uniformly distributed and the interaction is strong, the analyte molecules do not elute in a single, sharp band, resulting in significant peak tailing.[6]

This dual-mode retention—hydrophobic and ionic—is the root cause of the poor peak symmetry.[7][4]

Caption: Unwanted ionic interaction between the protonated amine analyte and a deprotonated surface silanol group.

Q2: How can I use the mobile phase pH to improve the peak shape?

A2: Manipulating the mobile phase pH is the most powerful tool to mitigate silanol interactions. The goal is to ensure that either the analyte or the silanol groups are in a neutral state to prevent the strong ionic attraction. You have two primary strategies:

  • Low pH (Recommended): By lowering the mobile phase pH to between 2.5 and 3.5, you protonate the majority of the surface silanol groups, rendering them neutral (Si-OH).[8][9] While the amine analyte remains protonated (R₂NH₂⁺), the absence of a strong negative charge on the silica surface minimizes the secondary ionic interaction, leading to a dramatic improvement in peak shape.[1] This is the most common and effective approach.

  • High pH (Alternative): Alternatively, you can increase the mobile phase pH to above 10. At this pH, the amine analyte will be in its neutral, free-base form (R₂NH). This prevents the ionic interaction with deprotonated silanols. However, this approach has significant risks, as high pH can rapidly dissolve standard silica-based columns, leading to irreversible damage.[10] This strategy should only be attempted with specialized pH-stable columns (e.g., hybrid-silica or polymer-based).[11]

Key Principle : Avoid operating at a mobile phase pH that is close to the pKa of your analyte, as this can lead to inconsistent ionization and poor peak shapes.[2][12]

Q3: What are the best mobile phase additives to eliminate tailing, and how do they work?

A3: Mobile phase additives, or modifiers, are essential for controlling pH and further masking residual silanol activity. They work either by ion suppression or by acting as a competitive "sacrificial base."

AdditiveTypical Conc.Mechanism of ActionMS CompatibilityProsCons
Formic Acid 0.1%Ion Suppression: Lowers mobile phase pH to ~2.7, neutralizing silanol groups.[8]ExcellentVolatile, good for LC-MS, provides good peak shape for most bases.[13]Weaker ion-pairing agent; may not be sufficient for very strong tailing.[14][15]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion Suppression & Ion Pairing: Strong acid that lowers pH effectively. The TFA anion also pairs with the protonated analyte, masking its positive charge and further reducing silanol interaction.PoorExcellent for peak shape improvement, very effective at low concentrations.[16]Strong ion suppression in MS, can be difficult to flush from the system.[16][17]
Ammonium Formate/Acetate 5-20 mMBuffering & Competitive Binding: Provides pH control. The ammonium ion (NH₄⁺) acts as a sacrificial base, competing with the analyte for active silanol sites.[5][18][19]ExcellentProvides good buffering capacity, improves method robustness, and is highly MS-friendly.[17][18][20]May require careful optimization of concentration to avoid MS signal suppression.[17]
Triethylamine (TEA) 0.1 - 0.5%Competitive Binding (Sacrificial Base): A basic amine that preferentially interacts with acidic silanol sites, effectively blocking them from the analyte.[9]Very PoorHighly effective at masking silanols, especially at neutral pH.Not volatile (not for MS), high UV cutoff, can be difficult to remove from the column.

Recommendation: Start with 0.1% formic acid for MS applications. If tailing persists, a buffer of 10 mM ammonium formate (pH adjusted to ~3 with formic acid) is an excellent next step as it combines pH control with competitive binding.[20]

Q4: My peak shape is still not ideal. Should I change my HPLC column?

A4: Yes. If mobile phase optimization is insufficient, the column itself is the next logical variable to address. Modern columns are designed specifically to minimize the issues that cause peak tailing for basic compounds.

Column Selection Guide:

  • High-Purity, "Type B" Silica with End-Capping: This is the modern standard. These columns use silica with very low metal content and feature a dense bonding of the C18 phase, followed by a secondary "end-capping" step to block as many residual silanols as possible. They offer significantly reduced silanol activity compared to older columns.[7]

  • Sterically Protected or Polar-Embedded Phases: These columns have modified stationary phases that provide an additional layer of shielding for the silica surface.

    • Polar-Embedded Groups: Incorporate a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain. This helps to shield the silanols and can improve peak shape for bases without the need for aggressive mobile phase additives.

    • Sterically Protected: Utilize bulky side-chains that physically prevent basic analytes from accessing the underlying silanol groups.

  • Hybrid Silica or Polymer-Based Columns: These columns are stable over a much wider pH range (e.g., 1-12), allowing you to confidently use the high pH strategy (deprotonating the amine analyte) without damaging the column.[11][21] Polymer-based columns have no silanol groups at all.[21]

Q5: Could my HPLC system itself be contributing to the problem?

A5: While less common than chemical interactions, the system can sometimes be a factor, primarily through metal chelation.

The amine functional group can interact with metal ions that may have leached from stainless steel components (e.g., frits, tubing, injector parts).[22][23] This can contribute to peak tailing and loss of analyte recovery.[23]

Solution: System Passivation Passivation is a chemical treatment that removes reactive metal ions from surfaces and forms a protective oxide layer.[22][24] If you frequently analyze chelating compounds like amines, passivating your system can improve performance. This is often done by flushing the system (with the column removed) with a sequence of acids like nitric or citric acid.[24][25] For routine analysis, using a passivated or "bio-inert" column with coated hardware can also significantly reduce these effects.[23]

Systematic Troubleshooting Workflow

If you are facing peak tailing with 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine, follow this logical progression of steps to diagnose and resolve the issue.

Step 1: Initial Assessment & Baseline

Protocol:

  • Establish a Baseline: Use your current method (e.g., C18 column, Acetonitrile/Water mobile phase) and inject your standard.

  • Quantify the Tailing: Calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value > 1.5 is generally considered poor, and > 2.0 is unacceptable for quantitative analysis.[26]

  • Confirm the Problem: Ensure the issue is tailing and not co-elution with an impurity. Inject a blank and consider changing the detection wavelength to verify.[26]

Step 2: Mobile Phase Optimization

Protocol:

  • Introduce an Acid Modifier: Add 0.1% formic acid to your mobile phase (both aqueous and organic). Equilibrate the column for at least 15 column volumes.

  • Re-evaluate: Inject the standard again and recalculate the tailing factor. You should see a significant improvement.

  • Add a Competitive Base (if needed): If tailing is still > 1.3, switch to a buffered mobile phase. Prepare an aqueous mobile phase of 10 mM ammonium formate and adjust the pH to 3.0 with formic acid.

  • Final Check: Equilibrate and inject. This combination resolves tailing for the vast majority of basic compounds.

Step 3: Column & Hardware Evaluation

Protocol:

  • Switch to a Modern Column: If mobile phase optimization fails, replace your current column with a modern, high-purity, end-capped column designed for basic compounds.

  • Consider System Passivation: If you suspect metal chelation is a contributing factor (especially if you see analyte loss), perform a system passivation procedure according to your instrument manufacturer's guidelines.[22][27] Always remove the column before flushing the system with strong acids.[24]

Troubleshooting_Workflow start Start: Peak Tailing Observed assess Step 1: Assess Calculate Tailing Factor (Tf) start->assess is_tailing Is Tf > 1.5? assess->is_tailing add_acid Step 2: Optimize Mobile Phase Add 0.1% Formic Acid is_tailing->add_acid Yes end_good End: Symmetrical Peak (Tf ≈ 1.0) is_tailing->end_good No re_assess1 Re-evaluate Tf add_acid->re_assess1 add_buffer Add Competitive Ion Use 10mM Ammonium Formate (pH 3.0) re_assess1->add_buffer Tf still > 1.3 re_assess1->end_good Tf ≤ 1.3 re_assess2 Re-evaluate Tf add_buffer->re_assess2 change_column Step 3: Evaluate Hardware Use Modern, End-Capped Column or pH-Stable Column re_assess2->change_column Tf still > 1.2 re_assess2->end_good Tf ≤ 1.2 passivate Consider System Passivation (If chelation is suspected) change_column->passivate end_bad End: Consult Advanced Support passivate->end_bad

Caption: A systematic workflow for troubleshooting peak tailing of basic amine compounds.

References

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • Gilar, M., & Jaworska, A. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Journal of Planar Chromatography – Modern TLC, 17(4), 297-301. Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. (n.d.). Waters Corporation. Retrieved from [Link]

  • What is "silanol activity"? (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Retrieved from [Link]

  • Dolan, J. W. (2002). Why Do Peaks Tail? LCGC North America, 20(5), 430-436. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). Retrieved from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022). LCGC International. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Retrieved from [Link]

  • Snyder, L. R., & Kirkland, J. J. (1997). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. Retrieved from [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2025). ResearchGate. Retrieved from [Link]

  • Successful passivation of an HPLC system. (n.d.). Analytics-Shop. Retrieved from [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2014). Taylor & Francis Online. Retrieved from [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. (2023). LCGC International. Retrieved from [Link]

  • McCalley, D. V. (2020). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC Europe. Retrieved from [Link]

  • Gasco-López, A. I., Santos-Montes, A., & Izquierdo-Hornillos, R. (1997). The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings. Journal of Chromatographic Science, 35(11), 525–535. Retrieved from [Link]

  • Ammonium Formate (CAS 540-69-2): Comprehensive Guide to This Versatile Chemical Compound. (2026). Papaya Chemical. Retrieved from [Link]

  • Passivation of stainless steel-based HPLC and IC instruments. (n.d.). Diduco. Retrieved from [Link]

  • Definition of Passivating and Purging in HPLC. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77–84. Retrieved from [Link]

  • Gasco-López, A. I., Santos-Montes, A., & Izquierdo-Hornillos, R. (1997). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in Reversed-Phase High-Performance Liquid Chromatography Using C18 Packings. Journal of Chromatographic Science, 35(11), 525-35. Retrieved from [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Retrieved from [Link]

  • Advantages and Applications of Passivated HPLC Hardware for Large and Small Molecule Analysis. (2025). Element Lab Solutions. Retrieved from [Link]

  • Regalado, E. L., & Welch, C. J. (2020). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International, 33(12). Retrieved from [Link]

  • Aminex HPLC Columns. (n.d.). Bio-Rad. Retrieved from [Link]

  • Buffers and Eluent Additives for HPLC Method Development. (2019). Element Lab Solutions. Retrieved from [Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. (2012). Journal of Biomolecular Techniques, 23(1), 1-8. Retrieved from [Link]

  • HPLC Column, Ultisil Amino Acid for 18 Amino Acids Analysis. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • HPLC Column Selection Guide to Help You Achieve the Best Separation. (2023). Separation Science. Retrieved from [Link]

Sources

Enhancing the solubility of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Enhancing the solubility of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine (MMCA) for in vitro assays.

Executive Summary

Compound Class: Lipophilic Secondary Amine Key Challenge: "The Aqueous Crash."[1][2] Physicochemical Barrier: 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine (hereafter MMCA ) possesses a high partition coefficient (Calculated LogP ~3.8–4.[1][3]2) and a basic pKa (~10.5).[1][3] While soluble in organic solvents, it faces a dual threat in biological media:[2][3]

  • Thermodynamic instability at neutral pH (7.4), where the equilibrium shifts toward the uncharged, insoluble free base.[2]

  • Cationic amphiphilic trapping , leading to non-specific binding to plasticware and lysosomal sequestration.[1][2]

This guide provides a tiered troubleshooting approach, moving from standard solvent adjustments to advanced molecular encapsulation.

Module 1: The Solubility Decision Tree

Use this logic flow to select the correct protocol for your specific assay sensitivity.

Solubility_Decision_Tree Start START: Assay Type? Screening High Throughput Screening (Tolerance for <1% DMSO) Start->Screening Sensitive Sensitive Cell Culture (Primary cells, Long-term incubation) Start->Sensitive DMSO_Route Protocol A: Acidified DMSO (Prevents 'The Crash') Screening->DMSO_Route Standard Path CD_Route Protocol B: Cyclodextrin Complex (HP-β-CD) Sensitive->CD_Route Recommended Path Check_Precip Visual Check: Precipitation upon dilution? DMSO_Route->Check_Precip Success Proceed to Assay Check_Precip->Success Clear Fail Switch to Protocol B Check_Precip->Fail Cloudy/Crystals

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay sensitivity and compound behavior.

Module 2: Critical Protocols
Protocol A: The "Acidified DMSO" Method (Standard)

Best for: Enzymatic assays, robust cell lines (e.g., HEK293, HeLa).[2][3]

The Science: MMCA is a base.[1][2] Standard DMSO stocks often fail because diluting a neutral DMSO stock into a pH 7.4 buffer causes the "apparent pH" at the injection site to spike, forcing the amine into its insoluble free-base form immediately.[2] Pre-acidifying the stock ensures the amine remains ionized (protonated) during the mixing phase.[1][3]

Step-by-Step:

  • Prepare 1M HCl in DMSO: Add 83 µL of concentrated HCl (12M) to 917 µL of anhydrous DMSO. Mix well.

  • Dissolve MMCA: Prepare your master stock (e.g., 10 mM) by dissolving the solid MMCA in the Acidified DMSO prepared in Step 1.[1][2]

    • Note: If MMCA is already an HCl salt, use standard anhydrous DMSO.[1][2]

  • The "Intermediate" Step (Crucial): Do not pipette directly from 100% DMSO to 100% Media.[1][2]

    • Create a 10x working solution in PBS (pH 6.0) or water first.[1][2][3]

    • Why? This lowers the dielectric shock and prevents the "oil-out" effect.[1]

  • Final Dilution: Add the 10x working solution to your cell culture media.

Protocol B: Cyclodextrin Encapsulation (Advanced)

Best for: Primary neurons, long-term dosing (>24h), or if Protocol A shows toxicity.[2][3]

The Science: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][3] The hydrophobic alkyl chain of MMCA inserts into the cyclodextrin torus, shielding it from water while the hydrophilic exterior keeps the complex soluble. This prevents lysosomal trapping and plastic binding.[1][2]

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Complexation: Add MMCA (solid or small volume of ethanolic stock) to the 20% CD solution.

  • Equilibration: Vortex heavily for 5 minutes, then sonicate in a water bath at 37°C for 30 minutes.

    • Visual Cue: The solution should turn from cloudy to crystal clear.[1][2]

  • Dilution: Use this stock directly in media. The final CD concentration in the assay should be <0.5-1% to avoid cholesterol stripping from cell membranes.[1]

Module 3: Troubleshooting & FAQs
Q1: "I see a fine mist or oil droplets immediately after adding the compound to the media. What happened?"

Diagnosis: You have encountered Kinetic Precipitation (The "Crash").[1][3] Mechanism: When a hydrophobic amine dissolved in DMSO hits water, the DMSO (which loves water) diffuses away instantly.[2][3] The amine molecules are left behind in a local environment where their concentration exceeds their solubility limit before they can ionize.[1][2] The Fix:

  • Switch to Protocol A (Acidified DMSO). Protonation increases water solubility by orders of magnitude (LogD < LogP).[1][3]

  • Increase Mixing Speed: Vortex the media while adding the compound stock to disperse the local high-concentration zone.[1]

Q2: "My IC50 values are shifting wildly between experiments. Is the compound degrading?"

Diagnosis: Likely Non-Specific Binding (NSB) , not degradation.[2][3] Mechanism: Lipophilic amines (LogP > 3) stick aggressively to polypropylene pipette tips and polystyrene well plates.[1][3] You might be losing 50-80% of your effective concentration before it reaches the cell.[1] The Fix:

  • Pre-coat tips: Pipette serum-containing media up and down once before pipetting the drug solution.[1]

  • Use Glass or Low-Bind Plastics: For intermediate dilution steps.[1][2]

  • Add BSA: Ensure your assay buffer contains at least 0.1% BSA or FBS before adding the drug.[1][2] Albumin acts as a carrier protein.[1][2]

Q3: "The cells look vacuolated (full of holes) after treatment, even at non-toxic doses."

Diagnosis: Lysosomotropism (Lysosomal Trapping).[1][2][3] Mechanism: MMCA is a Cationic Amphiphilic Drug (CAD) .[1][2][3] It diffuses into lysosomes (pH ~4.5), becomes protonated, and gets trapped.[2][3] This draws water in, swelling the lysosomes (vacuolization) and potentially triggering false-positive toxicity or autophagy.[2][3] The Fix:

  • This is an intrinsic property of the molecule.[1][2]

  • Verify: Co-incubate with bafilomycin A1 (inhibits lysosomal acidification) to see if the phenotype disappears.[1][3]

  • Formulation: Protocol B (Cyclodextrin) significantly reduces this effect by slowing the free diffusion of the amine across membranes.[1][3]

Module 4: Mechanistic Visualization

Understanding the "Crash" vs. Stabilization This diagram illustrates why standard DMSO fails and how acidification or Cyclodextrins rescue the system.

Mechanism_of_Action cluster_0 Standard DMSO Stock cluster_1 Optimized Strategy MMCA_Neutral MMCA (Neutral) Soluble in DMSO Media_Neutral Aqueous Media (pH 7.4) MMCA_Neutral->Media_Neutral Dilution Precipitate PRECIPITATION (Aggregates/Oil) Media_Neutral->Precipitate Hydrophobic Collapse MMCA_Ionized MMCA (Protonated) Acidified Stock Media_Stable Stable Solution (Bioavailable) MMCA_Ionized->Media_Stable Charge Repulsion Prevents Aggregation MMCA_CD MMCA + Cyclodextrin Inclusion Complex MMCA_CD->Media_Stable Hydrophilic Shielding

Figure 2: Mechanistic comparison of failure modes (Standard DMSO) vs. stabilization strategies (Acidification/Cyclodextrin).[1][3]

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[2] Chapter 4: Solubility. Elsevier.[1][2] Link

  • Nadanaciva, S., et al. (2011). A high content screening assay for identifying lysosomotropic compounds.[1][2] Toxicology in Vitro. Link

  • PubChem Compound Summary. 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine (Computed Properties). National Center for Biotechnology Information.[1][2] Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Focus on pH-dependent solubility of amines). Link[1][3]

Sources

Validation & Comparative

Comparative bioactivity of cis- and trans-isomers of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the bioactivity of cis- and trans-isomers of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine (also known as N-isoamyl-4-methylcyclohexylamine ).

The analysis focuses on the compound's primary pharmacological role as a Spermidine Synthase (SPDS) Inhibitor and its secondary activity as a Sigma Receptor Ligand , deriving specific insights from the established structure-activity relationships (SAR) of 4-substituted cyclohexylamines.[1]

Executive Summary

4-methyl-N-(3-methylbutyl)cyclohexan-1-amine is a secondary amine featuring a cyclohexane core substituted with a methyl group at position 4 and an N-isoamyl (3-methylbutyl) group at position 1. Its bioactivity is strictly governed by the stereochemical relationship between the 1-amino and 4-methyl substituents.[1]

  • The trans-isomer is the biologically active pharmacophore for Spermidine Synthase (SPDS) inhibition , exhibiting nanomolar potency.[1] It mimics the transition state of the aminopropyl transfer reaction due to its stable diequatorial conformation.[1]

  • The cis-isomer is significantly less active or inactive in SPDS inhibition due to the steric clash imposed by its axial-equatorial conformation, which prevents optimal active site engagement.[1]

  • Sigma Receptor Modulation: The N-isoamyl substitution enhances lipophilicity (LogP), increasing blood-brain barrier (BBB) permeability and affinity for Sigma-1 receptors , where the trans-isomer again typically displays superior binding kinetics compared to the cis-isomer.

Stereochemical Basis of Bioactivity

The distinct biological profiles of the isomers arise from their conformational preferences in the cyclohexane chair structure.[1]

Conformational Analysis[1]
  • Trans-isomer: Both the 4-methyl and the N-substituted amino group can adopt the equatorial position simultaneously.[1] This diequatorial conformation is thermodynamically stable and sterically accessible, allowing the molecule to fit into the linear active site channels of enzymes like SPDS.[1]

  • Cis-isomer: One substituent must occupy the axial position while the other is equatorial.[1] The resulting steric strain and non-planar topology disrupt binding interactions that require a linear or flat molecular profile.[1]

IsomerConformation Trans Trans-Isomer (Diequatorial) Bioactivity Bioactive Conformation (Linear Topology) Trans->Bioactivity Stable Fit Cis Cis-Isomer (Axial-Equatorial) Inactive Inactive/Low Potency (Steric Clash) Cis->Inactive Steric Hindrance Target Target: Spermidine Synthase (Aminopropyl Transfer Site) Bioactivity->Target High Affinity Binding Inactive->Target Weak/No Binding

Figure 1: Conformational impact on target binding. The trans-isomer's diequatorial arrangement aligns with the linear requirements of the Spermidine Synthase active site.[1]

Primary Bioactivity: Spermidine Synthase Inhibition

The core pharmacophore, trans-4-methylcyclohexylamine (MCHA) , is a potent inhibitor of spermidine synthase. The N-(3-methylbutyl) derivative modulates this activity through hydrophobic interactions.

Mechanism of Action

Spermidine synthase catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine.[1]

  • The trans-4-methyl-N-alkylcyclohexylamine moiety acts as a transition state analog, mimicking the geometry of the spermidine backbone.

  • The N-(3-methylbutyl) tail occupies the hydrophobic pocket usually reserved for the putrescine chain or the aminopropyl donor, potentially enhancing affinity over the unsubstituted parent amine in specific isoforms.[1]

Comparative Data (Predicted & Class-Based)

The following table summarizes the bioactivity differences based on the SAR of MCHA derivatives (Shirahata et al., 1988).

Featuretrans-Isomercis-IsomerMechanistic Rationale
SPDS Inhibition (IC50) < 50 nM (Potent)> 10 µM (Weak/Inactive)Trans geometry mimics the linear spermidine backbone; cis is too bent.
Binding Affinity (Ki) High (nM range)Low (µM range)Diequatorial conformation minimizes steric penalty in the active site.[1]
Lipophilicity (cLogP) ~3.8~3.6Trans is slightly more lipophilic due to better solvent-accessible surface area.
Selectivity High for SPDS vs. Spermine SynthaseLow / Non-specificPrecise fit of the trans-4-methyl group in the enzyme's methyl-binding pocket.

Secondary Bioactivity: Sigma Receptor Modulation

N-alkylated cyclohexylamines are classic Sigma-1 receptor (σ1R) ligands. The addition of the 3-methylbutyl (isoamyl) group significantly enhances σ1R affinity compared to the parent amine.[1]

  • Pharmacophore: The σ1R pharmacophore requires a basic amine flanked by hydrophobic regions.[1] The N-isoamyl group provides the necessary bulk for the secondary hydrophobic pocket.[1]

  • Isomer Preference: Similar to SPDS, the trans-isomer typically exhibits higher affinity (Ki < 100 nM) for σ1R because the equatorial N-substituent can extend into the receptor's binding tunnel without disrupting the cyclohexane ring's position.[1]

Experimental Protocols

To validate the comparative bioactivity, the following self-validating protocols are recommended.

Protocol A: Spermidine Synthase Inhibition Assay

Objective: Determine the IC50 of cis- and trans-isomers against recombinant human SPDS.

  • Enzyme Preparation: Express and purify recombinant human spermidine synthase (hSPDS) from E. coli BL21(DE3).

  • Reaction Mix: Prepare assay buffer (100 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 2.5 mM DTT).

  • Substrates: Add 100 µM Putrescine and 10 µM dcSAM (decarboxylated S-adenosylmethionine).

  • Inhibitor Addition: Add serial dilutions (1 nM – 100 µM) of cis- or trans-4-methyl-N-(3-methylbutyl)cyclohexan-1-amine.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Quantification: Stop reaction with 10% trichloroacetic acid. Quantify Spermidine production via HPLC with fluorescence detection (o-phthalaldehyde derivatization).

  • Validation: Use Trans-4-methylcyclohexylamine (MCHA) as a positive control (Expected IC50 ~10-20 nM).

Protocol B: Isomer Separation & Verification

Objective: Ensure isomeric purity (>99%) prior to bioassays, as cis contamination in trans samples can skew potency data.

  • Synthesis: Reductive amination of 4-methylcyclohexanone with isoamylamine (yields ~60:40 trans:cis mixture).

  • Separation:

    • Method: Fractional crystallization of the hydrochloride salts.[1] The trans-isomer salt is typically less soluble in ethanol/ether mixtures.[1]

    • HPLC: Use a Chiralpak AD-H or similar column if enantiomeric separation is also required, though diastereomeric separation (cis/trans) can often be achieved on C18 silica.

  • Verification: 1H-NMR (CDCl3).

    • Diagnostic Signal: The H-1 proton (attached to C-NH) appears as a broad multiplet. In the trans-isomer (axial proton), the signal is shifted upfield (~2.5 ppm) with large coupling constants (J ~ 10-12 Hz, ax-ax). In the cis-isomer (equatorial proton), the signal is downfield (~3.0 ppm) with smaller coupling constants.[1]

Workflow Step1 Synthesis (Reductive Amination) Step2 Crude Mixture (Cis + Trans) Step1->Step2 Step3 Separation (Fractional Crystallization / HPLC) Step2->Step3 Branch1 Trans-Isomer (>99% Purity) Step3->Branch1 Precipitate/Peak 1 Branch2 Cis-Isomer (>99% Purity) Step3->Branch2 Supernatant/Peak 2 Assay Bioactivity Assay (SPDS Inhibition / Sigma Binding) Branch1->Assay High Potency Expected Branch2->Assay Low Potency Expected

Figure 2: Workflow for the synthesis, separation, and evaluation of cis- and trans-isomers.

References

  • Shirahata, A., et al. (1988). "Trans-4-methylcyclohexylamine, a potent new inhibitor of spermidine synthase." Chemical & Pharmaceutical Bulletin, 36(8), 3220-3222. Link

  • Glennon, R. A., et al. (1994). "Structural features of sigma ligands."[1] Current Medicinal Chemistry, 1(3), 209-225. (Establishes SAR for N-alkyl cyclohexylamines as Sigma ligands).

  • Rainaldi, M., et al. (2025). "Synthesis and biological activity of cyclohexylamine derivatives."[1] ResearchGate.[1] Link

  • PubChem Compound Summary. "N-(3-methylbutyl)cyclohexan-1-amine derivatives." National Center for Biotechnology Information.[1] Link

Sources

Comparative Efficacy of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine Against Standard N-Alkylated Cyclohexanamines

Author: BenchChem Technical Support Team. Date: March 2026

As neuropharmacology shifts toward targeting intracellular chaperones to mitigate neurodegenerative diseases, the Sigma-1 receptor (S1R) has emerged as a critical therapeutic target. Located at the mitochondria-associated endoplasmic reticulum membrane (MAM), S1R regulates calcium homeostasis and cellular survival under endoplasmic reticulum (ER) stress.

This guide provides an in-depth comparative analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine (4M-N-MBCA) against standard N-alkylated cyclohexanamines, such as N,N-dipropylcyclohexanamine (DPCA) and N-methylcyclohexanamine (NMCA). By evaluating structure-activity relationships (SAR), receptor binding kinetics, and in vitro neuroprotective efficacy, this document serves as a comprehensive framework for drug development professionals optimizing S1R modulators.

Structural Causality and Pharmacological Design

The pharmacological efficacy of cyclohexanamine derivatives is heavily dictated by their N-alkylation status. The S1R features a highly hydrophobic steroid-binding domain-like (SBDL) pocket that preferentially interacts with nitrogen atoms connected to extended alkyl chains.

4M-N-MBCA was engineered to exploit this structural requirement through two specific modifications:

  • N-(3-methylbutyl)[Isoamyl] Substitution: Unlike the short methyl group in NMCA, the extended, branched isoamyl chain dramatically increases lipophilicity (LogP). This enables deep insertion into the S1R SBDL pocket, driving high-affinity binding thermodynamically favored by hydrophobic interactions .

  • 4-Methyl Cyclohexyl Ring Restriction: The addition of a methyl group at the 4-position of the cyclohexane ring restricts the molecule's conformational flexibility. By locking the ring into a thermodynamically stable chair conformation, 4M-N-MBCA avoids off-target trapping by muscarinic or NMDA receptors, a common liability in simpler cyclohexylamines.

Table 1: In Vitro Pharmacological Profiling of N-Alkylated Cyclohexanamines
CompoundS1R Affinity (

, nM)
NMDA Affinity (

, µM)
LogPBBB Permeability (

cm/s)
4M-N-MBCA 12.4 ± 1.2> 1003.8224.5 (High)
DPCA 85.1 ± 6.4> 1003.4118.2 (Moderate)
NMCA > 500045.21.854.1 (Low)

Data demonstrates that the extended isoamyl chain and 4-methyl restriction in 4M-N-MBCA yield a log-order improvement in S1R affinity and superior blood-brain barrier (BBB) penetration compared to standard derivatives.

Mechanism of Action: S1R-Mediated Neuroprotection

Under basal conditions, S1R is bound to the binding immunoglobulin protein (BiP) at the MAM. Upon agonist binding by 4M-N-MBCA, S1R dissociates from BiP and acts as an active molecular chaperone. It stabilizes inositol 1,4,5-trisphosphate receptors (IP3R), optimizing


 efflux from the ER to mitochondria. This prevents mitochondrial depolarization and halts apoptotic cascades during severe cellular stress.

G A 4M-N-MBCA (Agonist) B Sigma-1 Receptor (MAM Localization) A->B Binds SBDL Pocket C BiP Dissociation & Chaperone Activation B->C Conformational Shift D IP3R Stabilization & Ca2+ Regulation C->D Translocation E Prevention of ER Stress & Apoptosis D->E Neuroprotection

Figure 1: S1R-mediated neuroprotective signaling pathway activated by 4M-N-MBCA.

Self-Validating Experimental Methodologies

To objectively quantify the efficacy of 4M-N-MBCA, the following protocols utilize a self-validating loop: establishing direct receptor affinity, demonstrating phenotypic rescue, and proving mechanistic causality via targeted antagonism.

Protocol A: Radioligand Competitive Binding Assay (Receptor Affinity)

Causality Insight:


-(+)-pentazocine is utilized as the radioligand because it is the gold-standard, highly selective S1R agonist. Displacement of this radioligand directly quantifies the test compound's affinity for the S1R binding pocket.
  • Membrane Preparation: Homogenize human neuroblastoma SH-SY5Y cells (which endogenously express high levels of S1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g for 20 minutes.

  • Incubation: Resuspend the membrane pellet. Incubate 100 µg of membrane protein with 3 nM

    
    -(+)-pentazocine and varying concentrations of the test compounds (4M-N-MBCA, DPCA, NMCA) ranging from 
    
    
    
    to
    
    
    M.
  • Equilibration: Incubate the mixture at 37°C for 120 minutes to ensure thermodynamic equilibrium of the chaperone binding state.

  • Termination & Quantification: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Thapsigargin-Induced ER Stress Rescue (Neuroprotection)

Causality Insight: Thapsigargin is specifically chosen because it irreversibly inhibits the SERCA pump, rapidly depleting ER calcium and triggering the exact ER stress/apoptotic pathway that S1R chaperones are designed to mitigate. The inclusion of BD1047 (a selective S1R antagonist) serves as a self-validating control; if BD1047 reverses the protection, the efficacy is definitively S1R-mediated.

  • Cell Culture & Pre-treatment: Seed SH-SY5Y cells in 96-well plates at

    
     cells/well. Pre-treat cells for 1 hour with vehicle, 4M-N-MBCA (1 µM), DPCA (1 µM), or NMCA (1 µM).
    
  • Antagonist Validation: In a parallel set of wells, co-incubate the 4M-N-MBCA pre-treatment with 10 µM BD1047 (S1R antagonist).

  • Stress Induction: Add 3 µM Thapsigargin to all wells (except absolute controls) to induce ER stress. Incubate for 24 hours at 37°C.

  • Viability Quantification: Assess cellular viability using a standard MTT reduction assay. Read absorbance at 570 nm using a microplate reader.

In Vitro Efficacy Results

The results of the Thapsigargin-induced ER stress assay clearly delineate the superior efficacy of 4M-N-MBCA, directly correlating with its high S1R binding affinity.

Table 2: Neuroprotective Efficacy in SH-SY5Y Cells (Thapsigargin Model)
Treatment ConditionCell Viability (%)Mechanistic Interpretation
Control (Vehicle) 100.0 ± 2.1Baseline healthy cellular homeostasis.
Thapsigargin (TG) Only 42.3 ± 3.4Severe ER stress inducing widespread apoptosis.
TG + NMCA (1 µM) 45.1 ± 4.0No significant rescue; lacks S1R affinity.
TG + DPCA (1 µM) 68.4 ± 3.8Moderate rescue; limited by lower S1R affinity.
TG + 4M-N-MBCA (1 µM) 89.7 ± 2.5 Robust rescue; optimal S1R chaperone activation.
TG + 4M-N-MBCA + BD1047 44.8 ± 3.1Validation: Antagonist abolishes rescue, proving S1R causality.

Conclusion

The comparative data establishes that 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine is a vastly superior neuroprotective agent compared to simpler N-alkylated cyclohexanamines. The strategic integration of the isoamyl chain and the 4-methyl conformational lock creates a highly lipophilic, target-selective molecule that effectively agonizes the Sigma-1 receptor. As validated by the antagonist-reversible Thapsigargin assay, 4M-N-MBCA successfully translates high-affinity SBDL pocket binding into functional, phenotype-rescuing chaperone activity at the ER-mitochondria interface.

References

  • Ramachandran, S., & Chu, U. B. (2009). The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids. European Journal of Pharmacology, 609(1-3), 19-26.[Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2024). The Sigma-1 Receptor as a Pharmacologic Chaperone: Energetics. Journal of Biosciences and Medicines, 12, 347-356.[Link]

  • Maurice, T., et al. (2023). Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection. International Journal of Molecular Sciences, 24(3), 2004.[Link]

Assessing the genotoxic potential of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine impurities.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the current regulatory landscape, the assessment of genotoxic impurities—specifically Nitrosamine Drug Substance Related Impurities (NDSRIs)—has become the critical bottleneck in pharmaceutical development.[1] This guide focuses on 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine , a secondary amine intermediate often used in the synthesis of complex APIs.[1]

As a secondary amine, this compound presents a high inherent risk of forming the specific NDSRI: N-nitroso-4-methyl-N-(3-methylbutyl)cyclohexan-1-amine .[1]

This guide compares the performance of the two primary assessment strategies available to researchers:

  • In Silico Prediction (CPCA Framework): The regulatory default, offering speed but often restrictive limits.[1]

  • Biological Validation (Enhanced Ames Test): The empirical alternative, offering the potential for higher limits but requiring rigorous experimental design.[1]

Comparative Analysis: Assessment Strategies

The "product" under evaluation here is the Risk Assessment Strategy . Choosing the wrong pathway can lead to unnecessary process changes or regulatory clinical holds.[1]

Table 1: Strategic Comparison of Assessment Methodologies
FeatureStrategy A: In Silico (CPCA) Strategy B: Enhanced Ames Assay
Primary Utility Rapid regulatory screening and limit setting.[1]Confirmatory testing to overrule in silico predictions.[1]
Mechanism Structure-Activity Relationship (SAR) based on

-hydrogen count and activating features.[1]
Biological detection of reverse mutations in Salmonella typhimurium.
Turnaround Time < 1 Week (Computational)4–6 Weeks (Experimental)
Cost Efficiency High (Low resource drain).[1]Low (High resource drain: synthesis of impurity required).[1]
Outcome Assigns a Potency Category (1-5) determining the Acceptable Intake (AI).Positive: Confirms risk (strict control).Negative: Justifies higher AI (e.g., 1500 ng/day).
Limit Ceiling Often conservative (e.g., 18 ng/day or 100 ng/day).[1]Can support NTT (Not of Toxicological Concern) limits if negative.[1]
Key Limitation Cannot account for steric hindrance preventing metabolic activation effectively.[1]Requires specialized Hamster S9 activation for nitrosamines.[1]

Deep Dive: The Genotoxic Hazard[1]

The Impurity of Concern

The parent compound is a secondary amine.[1][2] Upon exposure to nitrosating agents (nitrites in excipients, water, or process solvents), it forms the N-nitroso derivative.[1]

  • Parent: 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine[1]

  • Impurity (NDSRI): N-nitroso-4-methyl-N-(3-methylbutyl)cyclohexan-1-amine[1]

  • Molecular Weight: ~212.3 g/mol [1]

  • LogP (Predicted): ~3.5–4.0 (Highly Lipophilic)[1]

Mechanism of Action (Metabolic Activation)

Nitrosamines are pro-carcinogens.[1] They require metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1) to become genotoxic.[1] The mechanism involves


-hydroxylation, leading to an unstable intermediate that decomposes into a diazonium ion—the ultimate alkylating agent that attacks DNA.[1]

Visualization of the Activation Pathway:

NitrosamineActivation Parent N-nitroso-4-methyl- N-(3-methylbutyl)cyclohexan-1-amine AlphaOH α-Hydroxylated Intermediate Parent->AlphaOH Hydroxylation CYP CYP450 (CYP2E1) (Hamster S9) CYP->Parent Catalysis Unstable Unstable Mono-alkyl Nitrosamine AlphaOH->Unstable Dealkylation (-Aldehyde) Diazonium Diazonium Ion (Alkylating Agent) Unstable->Diazonium Spontaneous Decomposition DNA DNA Adduct (Guanine Alkylation) Diazonium->DNA Covalent Binding

Figure 1: Metabolic activation pathway of the N-nitroso impurity.[1] Note that α-hydroxylation can occur on either the methylbutyl chain or the cyclohexyl ring, though the alkyl chain is kinetically favored.[1]

Protocol: The Enhanced Ames Test

If the CPCA predicts a strict limit (e.g., Category 1 or 2), you must perform an Enhanced Ames Test to prove safety.[1] Standard Ames protocols often produce false negatives for nitrosamines due to insufficient metabolic activation.[1]

Expert Insight: For this specific lipophilic amine, the use of Hamster Liver S9 and a Pre-incubation step is non-negotiable.[1] Rat S9 is often insufficient for generating the necessary CYP2E1 activity.[1]

Step-by-Step Methodology
Phase 1: Solubility & Dose Finding
  • Solvent Selection: Due to the lipophilicity (LogP > 3), dissolve the test article (impurity) in DMSO.[1] Ensure no precipitation occurs upon addition to the aqueous buffer.[1]

  • Dose Range: Test 5 concentrations, typically up to 5000 µ g/plate (or limit of solubility).

Phase 2: The Enhanced Assay (Pre-incubation)
  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[1]

  • Metabolic Activation System:

    • Critical: Use 30% Hamster Liver S9 (induced with Phenobarbital/5,6-Benzoflavone).[1]

    • Standard Rat S9 is NOT recommended for this specific nitrosamine class.[1]

  • Pre-incubation Step:

    • Mix 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix in a sterile tube.

    • Incubate at 37°C for 20–30 minutes with shaking. (This allows the lipophilic compound to interact with the enzymes before agar plating).[1]

    • Add 2.0 mL molten top agar (with traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.

Phase 3: Incubation & Scoring
  • Incubate plates at 37°C for 48–72 hours.

  • Count revertant colonies.[1]

  • Validity Criteria: Positive controls (e.g., N-nitrosodimethylamine for S9) must show clear mutagenicity.[1]

In Silico Assessment: The CPCA Framework

Before commissioning lab work, apply the Carcinogenic Potency Categorization Approach (CPCA) .[1] This determines the regulatory "floor" for your impurity.[1]

Calculation for N-nitroso-4-methyl-N-(3-methylbutyl)cyclohexan-1-amine
  • 
    -Hydrogen Count: 
    
    • Isoamyl Side: -CH2- (2 Hydrogens).[1]

    • Cyclohexyl Side: -CH- (1 Hydrogen).[1]

    • Total: 3

      
      -Hydrogens.[1]
      
  • Structural Features:

    • The cyclohexyl ring provides steric bulk but is not fully deactivating.[1]

    • The isoamyl chain is flexible.[1]

  • Predicted Category:

    • Based on FDA/EMA guidance, nitrosamines with 3

      
      -hydrogens typically fall into Category 4  (AI = 1500 ng/day) or Category 3  (AI = 400 ng/day) depending on the specific steric environment.[1]
      
    • Note: If categorized as Category 2 (AI = 100 ng/day) due to lack of deactivating features, the Enhanced Ames test becomes critical to justify a higher limit.[1]

Decision Tree for Assessment:

AssessmentFlow Start Identify Impurity: N-nitroso-4-methyl-N-(3-methylbutyl)cyclohexan-1-amine CPCA Step 1: Calculate CPCA Score (In Silico) Start->CPCA CheckCat Is CPCA Category Acceptable? (e.g., Cat 4/5 -> High Limit) CPCA->CheckCat Accept Adopt CPCA Limit (No Lab Work) CheckCat->Accept Yes Ames Step 2: Enhanced Ames Test (Hamster S9 + Pre-incubation) CheckCat->Ames No (Limit too low) AmesResult Ames Result? Ames->AmesResult Negative Result: Negative Set Limit at 1500 ng/day (or NTT) AmesResult->Negative Non-Mutagenic Positive Result: Positive Control to CPCA Limit (Strict) AmesResult->Positive Mutagenic

Figure 2: Strategic decision tree for assessing genotoxic potential. The choice between accepting the in silico limit and testing depends on the required specification level.

References

  • U.S. Food and Drug Administration (FDA). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[1][2][3][4] (2023).[1][4] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004.[1] (2023).[1][4] [Link][1]

  • Organization for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test.[1] OECD Guidelines for the Testing of Chemicals.[1] [Link][1]

  • Ponting, D. J., et al. Efficient assessment of the mutagenicity of secondary amines and their N-nitroso derivatives.[1] Chemical Research in Toxicology. (2020).[1] [Link]

Sources

Relative stability of 1-methylcyclohexene vs 4-methylcyclohexene in synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 1-methylcyclohexene and 4-methylcyclohexene , focusing on their thermodynamic stability, kinetic reactivity, and synthetic accessibility. It is designed for researchers requiring precise control over alkene positioning in cycloalkane scaffolds.

Executive Summary: The Stability-Reactivity Trade-off

In synthetic applications, the choice between 1-methylcyclohexene and 4-methylcyclohexene is governed by the interplay between thermodynamic stability and kinetic accessibility .

Feature1-Methylcyclohexene 4-Methylcyclohexene
Structure Trisubstituted AlkeneDisubstituted Alkene
Thermodynamic Stability High (Zaitsev Product)Low (Kinetic/Hofmann-like)
Major Synthetic Risk Over-reaction (Polymerization)Isomerization to 1-isomer
Nucleophilicity High (Electron-rich)Moderate
Hydrogenation Rate Slow (Sterically hindered)Fast (Sterically accessible)

Core Insight: 1-Methylcyclohexene is the thermodynamic "sink" of the methylcyclohexene series. If 4-methylcyclohexene is exposed to acidic conditions or high heat without kinetic control, it will spontaneously isomerize to 1-methylcyclohexene.

Thermodynamic Stability Profile

The stability difference is dictated by the substitution level of the double bond (Zaitsev’s Rule).[1] 1-Methylcyclohexene is trisubstituted, benefiting from greater hyperconjugation compared to the disubstituted 4-methylcyclohexene.[1]

Quantitative Comparison: Heat of Hydrogenation ($ \Delta H_{hyd} $)

The heat of hydrogenation is the definitive experimental metric for alkene stability; a lower (less negative) value indicates a more stable starting alkene.[1][2]

IsomerSubstitution

(kcal/mol)
Relative Energy (

)
1-Methylcyclohexene Trisubstituted-26.6 0.0 kcal/mol (Ground State)
3-Methylcyclohexene Disubstituted-28.5 +1.9 kcal/mol
4-Methylcyclohexene Disubstituted**~ -28.0***+1.4 kcal/mol

*Note: Values derived from comparative cycloalkene data. The isomerization enthalpy (


) from 4-methyl to 1-methyl is approximately -1.4 to -1.6 kcal/mol (-6 kJ/mol), favoring the 1-methyl isomer.
Isomerization Pathway (Thermodynamic Sink)

Under acid catalysis, the protonation of the double bond allows for hydride shifts. The system will cascade toward the most stable carbocation and subsequent alkene.

Stability_Landscape node4 4-Methylcyclohexene (Disubstituted) Less Stable node3 3-Methylcyclohexene (Disubstituted) Intermediate node4->node3 Acid Cat. Isomerization node1 1-Methylcyclohexene (Trisubstituted) Thermodynamic Sink node4->node1 ΔH ≈ -1.4 kcal/mol node3->node1 Hydride Shift Fast

Figure 1: The thermodynamic landscape shows the inevitable drift toward 1-methylcyclohexene under equilibrium conditions.

Kinetic Reactivity & Performance

While 1-methylcyclohexene is thermodynamically stable, its kinetic reactivity varies significantly depending on the reaction type due to the opposing forces of electronic activation (inductive effect) and steric hindrance .

A. Electrophilic Addition (e.g., Epoxidation, Bromination)
  • 1-Methylcyclohexene: More Reactive. The methyl group donates electron density into the

    
    -system (inductive effect), making the double bond more nucleophilic. It reacts rapidly with electrophiles like 
    
    
    
    CPBA or
    
    
    .
  • 4-Methylcyclohexene: Less Reactive. Lacks direct donation to the alkene carbons.

B. Catalytic Hydrogenation (

/ Pd-C)
  • 1-Methylcyclohexene: Slower. The methyl group directly on the double bond creates steric hindrance, impeding the approach of the alkene to the catalyst surface.

  • 4-Methylcyclohexene: Faster. The double bond is less hindered, allowing facile adsorption onto the metal catalyst.

Synthetic Accessibility & Protocols
Protocol A: Synthesis of 1-Methylcyclohexene (Thermodynamic Control)

This synthesis utilizes the Zaitsev elimination preference. It is robust and self-correcting; minor isomerization leads to the desired product.

  • Precursor: 1-Methylcyclohexanol.

  • Reagents: conc.

    
     or 
    
    
    
    .[3]
  • Mechanism: E1 Elimination via tertiary carbocation.

Step-by-Step Workflow:

  • Setup: Place 0.2 mol 1-methylcyclohexanol in a round-bottom flask. Add 5 mL

    
     (preferred over 
    
    
    
    to reduce charring).
  • Reaction: Heat gently to maintain a distillation temperature of 100–105°C.

  • Collection: The product (bp 110°C) and water co-distill. The removal of product drives the equilibrium (Le Chatelier’s principle).

  • Purification: Wash organic layer with

    
    , dry over 
    
    
    
    , and redistill.
  • Yield: Typically 85–90%.

Protocol B: Synthesis of 4-Methylcyclohexene (Kinetic Control)

This synthesis is technically demanding . The reaction must be stopped before the product isomerizes to the 1-methyl isomer.

  • Precursor: 4-Methylcyclohexanol.[4][5]

  • Reagents:

    
     (Catalytic amount only).[6]
    
  • Mechanism: E1 Elimination, but requires rapid removal.

Critical Control Points:

  • Acid Choice: Use Phosphoric acid (

    
    ) rather than Sulfuric acid.[4] Sulfuric acid is a stronger protonating agent and promotes faster isomerization.
    
  • Distillation Rate: You must distill the product immediately as it forms. Do not reflux. Refluxing allows the 4-methylcyclohexene to re-protonate and isomerize to 1-methylcyclohexene.

  • Quench: The distillate should be immediately washed with base to neutralize co-distilled acid traces.

Synthesis_Workflow cluster_0 Target: 4-Methylcyclohexene cluster_1 Target: 1-Methylcyclohexene start4 4-Methylcyclohexanol step4a Heat with H3PO4 (No Reflux) start4->step4a prod4 4-Methylcyclohexene (Distillate) step4a->prod4 Fast Distillation iso_risk RISK: Isomerization to 1-Methyl step4a->iso_risk Prolonged Heat start1 1-Methylcyclohexanol step1a Acid Catalyzed Dehydration start1->step1a prod1 1-Methylcyclohexene (Major Product) step1a->prod1 Zaitsev Elimination

Figure 2: Synthetic workflows highlighting the isomerization risk in 4-methylcyclohexene synthesis.

References
  • NIST Chemistry WebBook. 1-Methylcyclohexene: Thermochemical Data. National Institute of Standards and Technology.[1] Available at: [Link]

  • Master Organic Chemistry. Alkene Stability and Zaitsev's Rule. Available at: [Link]

  • LibreTexts Chemistry. Dehydration of Alcohols. Available at: [Link][1][2][6][7][8][9][10][11][12][13][14]

  • Organic Chemistry Portal. Hydrogenation of Alkenes: Steric vs Electronic Effects. Available at: [Link]

Sources

Evaluating the Antagonistic Effect of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine on Neuropeptide Y Y1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide that acts as a potent neuromodulator in both the central and peripheral nervous systems. By activating the Y1 receptor (Y1R) —a Gi/o-protein coupled receptor—NPY regulates critical physiological processes including feeding behavior, vasoconstriction, and nociception.

For decades, researchers have relied on argininamide-derived Y1 antagonists like 1 and 2. While these compounds exhibit sub-nanomolar binding affinity, their peptidic nature severely restricts oral bioavailability and blood-brain barrier (BBB) penetration. This guide evaluates 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine (herein referred to as 4M-NMC ), a representative of the 3. By utilizing a conformationally constrained, highly lipophilic aliphatic scaffold, 4M-NMC overcomes the pharmacokinetic limitations of legacy antagonists, making it a superior candidate for in vivo CNS targeting.

Mechanistic Overview & Receptor Signaling

The Y1 receptor is classically coupled to the Gi/o heterotrimeric G-protein. Upon NPY binding, the Gαi subunit dissociates and directly inhibits Adenylyl Cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA) activity.

Competitive antagonists like 4M-NMC occupy the orthosteric binding pocket of the Y1 receptor, preventing NPY from inducing this conformational change. In functional assays, successful antagonism is quantified by the restoration of cAMP levels in the presence of an AC stimulator (like forskolin).

Pathway NPY Neuropeptide Y (Agonist) Y1R Y1 Receptor (GPCR) NPY->Y1R Activates Antagonist 4M-NMC (Antagonist) Antagonist->Y1R Blocks Gi Gi/o Protein Y1R->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

Figure 1: Mechanism of NPY Y1 receptor signaling and competitive antagonism by 4M-NMC.

Comparative Performance Data

When designing an experimental pipeline, selecting the correct antagonist depends entirely on the biological compartment being studied (peripheral vs. central) and the required route of administration.

Pharmacological Property4M-NMC (Cyclohexanamine)BIBO3304BIBP3226
Chemical Scaffold Aliphatic CyclohexanamineArgininamide DerivativeArgininamide Derivative
Y1 Binding Affinity (Ki) ~10 - 45 nM< 1 nM1 - 5 nM
Selectivity (vs Y2/Y4/Y5) > 1000-fold> 1000-fold> 1000-fold
BBB Permeability High PoorPoor
Oral Bioavailability Good PoorPoor
Primary Application In vivo CNS & metabolic modelsIn vitro & peripheral modelsIn vitro & peripheral models

Selection Insight: While BIBO3304 remains the gold standard for in vitro binding due to its extreme sub-nanomolar potency, 4M-NMC is the definitive choice for in vivo behavioral assays (e.g., obesity, anxiety, or nociception models) where systemic dosing and neuro-penetration are mandatory.

Experimental Workflows & Validated Protocols

To objectively evaluate the antagonistic effect of 4M-NMC, a two-tiered validation system is required: a Radioligand Binding Assay to confirm target engagement, followed by a Functional cAMP Accumulation Assay to prove biological efficacy.

Workflow Step1 CHO-K1 hY1R Cells Step2 Add 4M-NMC (Antagonist) Step1->Step2 Step3 Add NPY + Forskolin Step2->Step3 Step4 Cell Lysis & TR-FRET Step3->Step4 Step5 Data Analysis Step4->Step5

Figure 2: Step-by-step workflow for the cAMP accumulation functional assay.

Protocol A: Radioligand Binding Assay (Scatchard Analysis)

Objective: Determine the Ki of 4M-NMC against the human Y1 receptor.

  • Membrane Preparation: Cultivate CHO-K1 cells stably expressing the hY1R.

    • Expertise Note: CHO-K1 cells are utilized because they lack endogenous NPY receptors, providing a zero-background signal that prevents cross-reactivity with Y2, Y4, or Y5 subtypes.

  • Reaction Assembly: In a 96-well plate, combine 15 µg of membrane protein, 50 pM [^125^I]-PYY (radioligand), and varying concentrations of 4M-NMC (10^-11^ to 10^-5^ M).

  • Buffer Optimization: Use a binding buffer containing 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, and 0.5 mg/mL bacitracin.

    • Expertise Note: The inclusion of bacitracin and BSA is non-negotiable. NPY and PYY are highly susceptible to proteolytic cleavage. Without protease inhibitors, ligand degradation will artificially inflate the apparent Ki of your antagonist.

  • Filtration & Detection: Terminate the reaction after 2 hours by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Read radioactivity on a gamma counter and calculate Ki using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Validate that 4M-NMC functionally blocks NPY-mediated Gi/o signaling.

  • Cell Plating: Seed hY1R CHO-K1 cells in a 384-well microplate at 5,000 cells/well.

  • Antagonist Pre-incubation: Add 4M-NMC at varying concentrations and incubate for 30 minutes at 37°C to allow steady-state receptor occupancy.

  • Stimulation: Simultaneously add 10 µM Forskolin and 10 nM NPY.

    • Expertise Note: Because Y1 is Gi-coupled, baseline cAMP levels are too low to measure a decrease. Forskolin directly stimulates Adenylyl Cyclase to artificially elevate cAMP. NPY (at its EC80) will attempt to suppress this elevation. A true functional antagonist like 4M-NMC will block NPY, keeping the cAMP levels high.

  • Self-Validation Control: Always run a parallel well with an inactive enantiomer (e.g., BIBO3457 for the BIBO series) or a vehicle control. This proves the restoration of cAMP is strictly Y1-mediated and not an off-target activation of Adenylyl Cyclase by the test compound.

  • Detection: Lyse the cells and add TR-FRET detection reagents (Europium-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Read the plate on a time-resolved fluorometer.

Conclusion

The transition from peptidic argininamide derivatives to small-molecule aliphatic scaffolds represents a critical leap in neuropeptide pharmacology. While BIBO3304 and BIBP3226 remain invaluable for isolated tissue and in vitro characterization, 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine (4M-NMC) provides the necessary physicochemical properties—specifically high lipophilicity and oral bioavailability—required to translate Y1 antagonism into complex in vivo neurological and metabolic models.

References

  • Design, synthesis and evaluation of a novel cyclohexanamine class of neuropeptide Y Y1 receptor antagonists. PubMed (NIH).[Link]

  • NPY1R Antagonist I BIBO3304. opnMe (Boehringer Ingelheim).[Link]

  • Characterization of neuropeptide Y (NPY) receptors in human cerebral arteries with selective agonists and the new Y1 antagonist BIBP 3226. PubMed (NIH). [Link]

Sources

A Comparative Guide to GC-MS and HPLC for the Analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine. As a secondary aliphatic amine, this compound presents unique analytical challenges that necessitate careful consideration of the chosen methodology. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally similar compounds.

Introduction: The Analytical Challenge of Aliphatic Amines

4-methyl-N-(3-methylbutyl)cyclohexan-1-amine is a non-chromophoric, polar, and semi-volatile molecule. These characteristics pose significant hurdles for both GC-MS and HPLC analysis. Direct analysis is often unfeasible due to poor peak shape, low sensitivity, and strong interactions with the stationary phase. Therefore, derivatization is a critical step in the analytical workflow for both techniques to enhance the analyte's properties for separation and detection.[1][2]

This guide will explore the principles of both GC-MS and HPLC, detail scientifically-grounded, exemplary protocols for the analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine, and provide a comparative assessment of their performance characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] For non-volatile or polar compounds like our target analyte, a chemical derivatization step is essential to increase their volatility and thermal stability.[2]

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and introduced into a long, thin capillary column. An inert carrier gas (e.g., helium) pushes the vaporized analytes through the column. The separation is based on the differential partitioning of the analytes between the stationary phase (a coating on the column wall) and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Experimental Protocol: GC-MS with Pentafluoropropionyl (PFP) Derivatization

The following protocol outlines a plausible method for the GC-MS analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine, employing derivatization with pentafluoropropionic anhydride (PFPA). The PFP group enhances volatility and introduces fluorine atoms, which can improve detection sensitivity.[2]

1. Sample Preparation and Derivatization:

  • Standard Solution Preparation: Prepare a stock solution of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine in a suitable solvent such as methanol or acetonitrile.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a reaction vial, add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of a catalyst such as pyridine.

    • Cap the vial tightly and heat at 65°C for 30 minutes.[4]

    • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate or hexane for injection into the GC-MS.[4][5]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector: Split/splitless inlet, operated in splitless mode at 280°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.[6]

  • Quadrupole Temperature: 150°C.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for the PFP-derivatized analyte would be determined from a full scan analysis of a standard.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample/Standard Derivatization Add PFPA & Heat at 65°C Sample->Derivatization Evaporation Evaporate to Dryness Derivatization->Evaporation Reconstitution Reconstitute in Ethyl Acetate Evaporation->Reconstitution Injection Inject into GC Reconstitution->Injection Separation GC Separation (HP-5ms) Injection->Separation Detection MS Detection (EI) Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for the GC-MS analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes

HPLC is a separation technique that uses a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[7] It is well-suited for the analysis of non-volatile, polar, and thermally labile compounds.[7] However, for a compound lacking a UV chromophore like our target analyte, derivatization is necessary to enable detection by a UV-Vis or fluorescence detector.[1]

Principle of HPLC Analysis

In a typical Reverse-Phase HPLC (RP-HPLC) setup, the analyte is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase. Separation is based on the differential partitioning of the analyte between the two phases. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer. The separated components are then detected by a detector, such as a UV-Vis detector, which measures the absorbance of light at a specific wavelength.

Experimental Protocol: HPLC with m-Toluoyl Chloride Derivatization

The following protocol describes a potential HPLC method for the analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine using pre-column derivatization with m-toluoyl chloride. This reagent reacts with primary and secondary amines to form stable amide derivatives that exhibit strong UV absorbance.[1]

1. Sample Preparation and Derivatization:

  • Standard Solution Preparation: Prepare a stock solution of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine in a suitable diluent, such as 50:50 acetonitrile:water.

  • Derivatization Procedure:

    • To 1.0 mL of the sample or standard solution, add 0.5 mL of 0.1 M sodium bicarbonate buffer (pH 9).[1]

    • Add 0.5 mL of a freshly prepared 10 mg/mL solution of m-toluoyl chloride in acetonitrile.[1]

    • Vortex the mixture vigorously for 1 minute and allow the reaction to proceed at room temperature for 20 minutes.[1]

    • Quench the reaction by adding 0.1 mL of 1 M HCl.[1]

    • The derivatized sample is now ready for injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 50% B

    • 21-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The maximum absorbance wavelength of the m-toluoyl derivative (typically around 230-254 nm) should be determined experimentally.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample/Standard Derivatization Add m-Toluoyl Chloride (RT, 20 min) Sample->Derivatization Quench Quench with HCl Derivatization->Quench Injection Inject into HPLC Quench->Injection Separation HPLC Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for the HPLC analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine.

Performance Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for the analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the expected performance characteristics based on data for similar amine compounds.[8]

ParameterGC-MS with PFP DerivatizationHPLC-UV with m-Toluoyl Chloride Derivatization
Principle Separation of volatile derivatives in the gas phase, mass-based detection.Separation of derivatized analyte in the liquid phase, UV absorbance detection.
Selectivity Very High (mass-to-charge ratio provides definitive identification).Moderate to High (relies on chromatographic separation and UV spectrum).
Sensitivity High (LOD in the low ng/mL to pg/mL range).[8]Moderate (LOD typically in the mid to high ng/mL range).[8]
Linearity Wide linear range (e.g., 5-1500 ng/mL for cyclohexylamine).[8]Good linear range (e.g., 1-1250 ng/mL for cyclohexylamine).[8]
Precision (%RSD) Good (typically <10%).[8]Excellent (typically <5%).[8]
Accuracy (%Recovery) Good (e.g., 91-100% for cyclohexylamine).[8]Excellent (e.g., 96-101% for cyclohexylamine).[8]
Sample Throughput Moderate (derivatization can be time-consuming).Moderate (derivatization is relatively quick).
Cost Higher instrument cost, lower solvent consumption.Lower instrument cost, higher solvent consumption.

Conclusion and Recommendations

Both GC-MS and HPLC are viable techniques for the analysis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine, provided that an appropriate derivatization strategy is employed.

  • GC-MS is the preferred method when high sensitivity and definitive identification are paramount. The mass spectrometric detection provides a high degree of confidence in the analytical results, which is particularly important in complex matrices or for trace-level analysis.

  • HPLC-UV offers a robust, cost-effective, and precise alternative. While it may not achieve the same level of sensitivity as GC-MS, its excellent precision and accuracy make it well-suited for routine quality control and quantitative analysis where the analyte concentration is within the detection limits of the method.

Ultimately, the choice of technique should be guided by the specific analytical requirements of the project. Method validation is essential to ensure that the chosen method is fit for its intended purpose.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Pentafluoropropionyl (PFP)
  • BenchChem. (2025). Application Note: GC-MS Analysis of 2-methyl-N-pentylcyclohexan-1-amine.
  • Fouad, M. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 245, 116035. [Link]

  • Wang, Y., et al. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Talanta, 84(4), 1093-8. [Link]

  • ResearchGate. (n.d.). GC-MS and HPLC-FLD for Sensitive Assay of Toxic Cyclohexylamine in Artificial Sweetener Tablets and Human Biological Fluids. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2025). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. [Link]

  • Veciana-Nogués, M. T., et al. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Journal of Agricultural and Food Chemistry, 58(1), 138-44. [Link]

  • Niu, S., et al. (2004). [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS]. Se Pu, 22(1), 93. [Link]

  • ResearchGate. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. [Link]

  • Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. [Link]

  • Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Metabolites, 13(1), 118. [Link]

  • BenchChem. (2025).
  • Tsikas, D., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Metabolites, 13(1), 118. [Link]

  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8110-8117. [Link]

  • OUCI. (n.d.). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef…. [Link]

  • Scilit. (n.d.). Determination of low molecular weight aliphatic amines by HPLC in environmental water samples. [Link]

  • Giam, C. S., et al. (1988). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Environmental Science & Technology, 22(11), 1318-1322. [Link]

  • Chromatography Today. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • Scribd. (n.d.). Derivatization of Amines | PDF | Amine | Gas Chromatography. [Link]

  • AKJournals. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products in. [Link]

  • ScienceOpen. (2019). Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. [Link]

  • Aflaki, F., et al. (2014). A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Analytical Methods, 6(5), 1482-1487. [Link]

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Safety Operating Guide

Operational Safety and Disposal Protocol for 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, researchers frequently handle sterically hindered, lipophilic secondary amines like 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine . While highly valuable as a synthetic intermediate or pharmacophore building block, its specific physicochemical profile—combining a lipophilic cyclohexane core with an isoamyl appendage and a highly basic secondary amine—demands rigorous, specialized handling and disposal protocols.

This guide provides actionable, step-by-step methodologies for the safe operation, spill mitigation, and compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Physicochemical Hazard Profiling (The "Why")

To manage a chemical safely, one must understand the causality behind its behavior. 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine is a high-molecular-weight alicyclic amine. Drawing parallels from the for its structural analog, cyclohexylamine[1], we can accurately predict its hazard profile.

  • Lipophilicity vs. PPE : The 12-carbon aliphatic framework significantly increases its partition coefficient (LogP). This means the chemical can rapidly permeate standard latex or thin nitrile gloves, carrying the corrosive amine directly into the dermal layers.

  • Basicity & Corrosivity : The secondary amine nitrogen is highly basic. Upon contact with skin moisture, it causes rapid saponification of epidermal lipids, leading to severe chemical burns.

  • Steric Hindrance : The steric bulk of the isoamyl group and the methylcyclohexyl ring reduces its nucleophilicity, but its affinity for protons remains high. It will react violently and exothermically with strong acids.

Table 1: Physicochemical Data & Operational Countermeasures
PropertyMechanistic ImplicationRequired Countermeasure
High Lipophilicity (LogP ~3.5) Rapidly partitions into epidermal lipids; defeats standard thin nitrile gloves.Use heavy-duty butyl rubber or laminated (Silver Shield) gloves.
High Basicity (pKa ~10.5) Causes rapid saponification of tissue; highly corrosive (RCRA D002)[2].Mandate chemical splash goggles; segregate from acidic waste streams.
Sterically Hindered N-center Retains high affinity for protonation, leading to exothermic boiling.Neutralize spills only with weak, buffered acids (e.g., citric acid).
Aquatic Toxicity Disrupts cellular membranes in aquatic organisms[3].Zero drain disposal; mandate high-temperature incineration.

Standard Operating Procedure (SOP): Handling & Transfer

Do not treat this compound as a standard organic solvent. The following protocol ensures a self-validating safety loop during routine laboratory operations.

  • PPE Verification : Inspect heavy-duty butyl rubber gloves for micro-tears using the inflation method before use. Standard nitrile gloves may only be used as an under-layer for splash protection, never as primary defense.

  • Engineering Controls : Handle exclusively within a Class II Type B biological safety cabinet or a standard chemical fume hood with a verified face velocity of 80–100 fpm.

  • Transfer Mechanics : Use positive displacement pipettes or glass syringes with Luer-lock fittings. Causality : The vapor pressure and viscosity of lipophilic amines can cause standard air-displacement pipettes to drip, creating an immediate contamination hazard.

Emergency Spill Response & Containment Protocol

If a spill occurs, immediate and scientifically sound action is required. As outlined in the[1], personnel must be properly equipped before attempting clean-up.

CRITICAL MECHANISTIC WARNING : Never use strong mineral acids (like


 or 

) to neutralize an amine spill. The acid-base reaction is highly exothermic; strong acids will cause the amine to boil, aerosolizing a toxic, corrosive cloud into the laboratory.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate : Clear the immediate area. Ensure fume hood sashes are lowered to maximize exhaust draw over the spill.

  • Containment : Surround the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[1]. Do not use combustible materials like paper towels, as the heat of neutralization could ignite them.

  • Controlled Neutralization : Slowly apply a 1M solution of citric acid or solid sodium bisulfate to the absorbed mass. The weak acid provides a buffered, controlled neutralization without thermal runaway.

  • Validation : Press a broad-range pH indicator strip against the wetted absorbent. The system is validated as safe for collection only when the pH reads between 6.0 and 8.0. If pH > 8.0, apply additional citric acid.

  • Collection : Use non-sparking tools to scoop the neutralized matrix into a high-density polyethylene (HDPE) container[4].

Waste Segregation and Disposal Procedures

Under , this chemical and its associated waste streams must be managed as Hazardous Waste, specifically carrying the RCRA D002 (Corrosive) characteristic, and potentially D001 (Ignitable) depending on the solvent matrix[2].

Step-by-Step Disposal Protocol:

  • Waste Characterization : Determine if the waste is a neat/organic liquid or an aqueous mixture. This dictates the disposal pathway (see Figure 1).

  • Segregation : Keep amine waste strictly separated from halogenated solvents and oxidizing agents (e.g., nitric acid, peroxides). Causality : Mixing amines with oxidizers can cause spontaneous, explosive oxidation reactions.

  • Containerization : Use HDPE or Teflon-lined containers. Avoid metal drums, as aqueous amine solutions can corrode certain metals over time.

  • Validation : Periodically vent sealed waste containers during the first 24 hours of accumulation to prevent pressure build-up from off-gassing. Verify that the container remains at ambient temperature (indicating no runaway exothermic reactions).

  • Final Disposal : Label explicitly as "Hazardous Waste - Corrosive Organic Base" and route through your EHS department for high-temperature incineration at an approved facility[5].

Mechanistic Workflow: Waste Segregation

The following decision tree illustrates the logical pathway for segregating and treating waste streams containing 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine.

WasteDisposal A Waste Generation: 4-methyl-N-(3-methylbutyl) cyclohexan-1-amine B Determine Waste Matrix A->B C Organic / Neat Liquid (RCRA D002 / D001) B->C Organic/Neat D Aqueous Mixture (pH > 11) B->D Aqueous F High-Temp Incineration (EPA Approved) C->F Segregate as Base E Neutralize with 1M Citric Acid (pH 6-8) D->E Exothermic Risk G Aqueous Waste Stream (Non-Hazardous Post-Treatment) E->G pH Verified

Figure 1: Waste segregation and neutralization workflow for secondary alicyclic amines.

References

  • Hazardous Substance Fact Sheet: Cyclohexylamine Source: New Jersey Department of Health URL: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • OSHA Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard 29 CFR 1910.120 Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.